Product packaging for Gemcitabine Elaidate(Cat. No.:CAS No. 210829-30-4)

Gemcitabine Elaidate

Cat. No.: B1671424
CAS No.: 210829-30-4
M. Wt: 527.6 g/mol
InChI Key: HESSNRGIEVBPRB-QDDPNBLJSA-N
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Description

Gemcitabine elaidate is a pyrimidine 2'-deoxyribonucleoside.
This compound has been used in trials studying the treatment of Solid Tumor, Lung Cancer, Non-small-cell Lung Cancer, and Metastatic Pancreatic Adenocarcinoma.
This compound is a lipophilic, unsaturated fatty acid ester derivative of gemcitabine (dFdC), an antimetabolite deoxynucleoside analogue, with potential antineoplastic activity. Upon hydrolysis intracellularly by esterases, the prodrug gemcitabine is converted into the active metabolites difluorodeoxycytidine di- and tri-phosphate (dFdCDP and dFdCTP) by deoxycytidine kinase. dFdCDP inhibits ribonucleotide reductase, thereby decreasing the deoxynucleotide pool available for DNA synthesis;  dFdCTP is incorporated into DNA, resulting in DNA strand termination and apoptosis. Due to its lipophilicity, gemcitabine 5'-elaidic acid ester exhibits an increased cellular uptake and accumulation, resulting in an increased conversion to active metabolites, compared to gemcitabine. In addition, this formulation of gemcitabine may be less susceptible to deamination and deactivation by deoxycytidine deaminase.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H43F2N3O5 B1671424 Gemcitabine Elaidate CAS No. 210829-30-4

Properties

IUPAC Name

[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43F2N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)36-20-21-24(34)27(28,29)25(37-21)32-19-18-22(30)31-26(32)35/h9-10,18-19,21,24-25,34H,2-8,11-17,20H2,1H3,(H2,30,31,35)/b10-9+/t21-,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESSNRGIEVBPRB-QDDPNBLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@@H]1[C@H](C([C@@H](O1)N2C=CC(=NC2=O)N)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43F2N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175308
Record name Gemcitabine elaidate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210829-30-4
Record name Gemcitabine elaidate [USAN:INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gemcitabine elaidate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12564
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gemcitabine elaidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GEMCITABINE ELAIDATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/231C73W7LG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Gemcitabine Elaidate in Pancreatic Cancer: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited therapeutic options and a dismal prognosis. Gemcitabine, a nucleoside analog, has been a cornerstone of treatment for decades, but its efficacy is often hampered by chemoresistance. Gemcitabine elaidate (also known as CO-101 or L_GEM), a lipophilic prodrug of gemcitabine, was developed to overcome some of these limitations. This technical guide provides an in-depth overview of the mechanism of action of this compound in pancreatic cancer, focusing on its molecular interactions, effects on signaling pathways, and preclinical and clinical evidence.

Core Mechanism of Action: Bypassing Resistance and Targeting Key Survival Pathways

This compound is a conjugate of gemcitabine and elaidic acid, a monounsaturated fatty acid. This structural modification allows it to enter cancer cells via passive diffusion, bypassing the need for the human equilibrative nucleoside transporter 1 (hENT1).[1] Since low hENT1 expression is a known mechanism of gemcitabine resistance, this compound was designed to be effective in a broader range of tumors.[2] Once inside the cell, this compound is metabolized to the active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms of gemcitabine, which exert their cytotoxic effects by inhibiting DNA synthesis.[3]

A key aspect of this compound's mechanism, particularly in combination therapies, involves the modulation of critical cell survival signaling pathways. Preclinical studies have demonstrated that the combination of this compound with the small molecule ONC201 leads to a significant inhibitory effect on pancreatic cancer cell growth by blocking the PI3K/AKT and MEK/ERK signaling pathways.[1][3] These pathways are frequently hyperactivated in pancreatic cancer, driving proliferation, survival, and resistance to therapy.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of gemcitabine and its derivatives in pancreatic cancer models.

Table 1: In Vitro Cytotoxicity of Gemcitabine and its Derivatives in Pancreatic Cancer Cell Lines

Cell LineCompoundIC50Citation
MIA PaCa-2Gemcitabine21.8 nM[4]
T3M4Gemcitabine5.4 nM[4]
Patu-8988TGemcitabine6.3 nM[4]
BxPC-3Gemcitabine-[5]
Panc-1Gemcitabine-[5]
MIA PaCa-2 This compound Significantly lower than Gemcitabine [6]

Table 2: In Vivo Efficacy of this compound in a KRAS Mutated Syngeneic Mouse Model of Pancreatic Cancer (in combination with ONC201)

Treatment GroupAverage Tumor Volume (end of study)Tumor Weight (end of study)Citation
Control~1200 mm³~1.2 g[3]
This compound (L_GEM) (20 mg/kg)~1000 mm³~1.0 g[3]
ONC201 (20 mg/kg)~900 mm³~0.9 g[3]
L_GEM + ONC201 ~400 mm³ ~0.4 g [3]

Table 3: Clinical Trial Results of this compound (CO-101) in Metastatic Pancreatic Ductal Adenocarcinoma (Phase II)

ParameterCO-101GemcitabineHazard Ratio (95% CI)p-valueCitation
Overall Survival (OS) in low hENT1 subgroup --0.994 (0.746 to 1.326)-[2]
Overall Survival (OS) in overall population --1.072 (0.856 to 1.344)-[2]
Response Rate (low hENT1) 17.1%26.3%--[7]
Response Rate (high hENT1) 9.1%15.5%--[7]
Median Overall Survival 5.2 months6.0 months--[7]

Note: The Phase II trial of CO-101 did not demonstrate superiority over gemcitabine.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Combination with ONC201

The following diagram illustrates the proposed signaling pathway affected by the combination of this compound (L_GEM) and ONC201 in KRAS-mutated pancreatic cancer.

Gemcitabine_Elaidate_ONC201_Pathway L_GEM Gemcitabine Elaidate (L_GEM) DNA_Synth DNA Synthesis L_GEM->DNA_Synth Inhibits ONC201 ONC201 PI3K PI3K ONC201->PI3K Inhibits MEK MEK ONC201->MEK Inhibits KRAS_mut Mutated KRAS KRAS_mut->PI3K KRAS_mut->MEK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis DNA_Synth->Apoptosis MTT_Workflow start Start seed_cells Seed Pancreatic Cancer Cells (e.g., MIA PaCa-2) start->seed_cells treat_cells Treat with This compound (various concentrations) seed_cells->treat_cells incubate_72h Incubate for 72h treat_cells->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add Solubilization Solution (e.g., DMSO) incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

References

Intracellular Conversion of Gemcitabine Elaidate to Gemcitabine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gemcitabine elaidate (CP-4126), a lipophilic prodrug of the potent chemotherapeutic agent gemcitabine, has been developed to overcome key limitations of its parent drug, including poor membrane permeability and rapid inactivation by deamination. This technical guide provides an in-depth exploration of the intracellular conversion of this compound to its active form, gemcitabine. We will detail the enzymatic processes involved, present available quantitative data on metabolic concentrations, and provide comprehensive experimental protocols for the key assays used to study this conversion. Visualizations of the metabolic pathway and experimental workflows are included to facilitate a deeper understanding of the underlying mechanisms.

Introduction

Gemcitabine (2',2'-difluoro-2'-deoxycytidine, dFdC) is a cornerstone of treatment for various solid tumors, including pancreatic, non-small cell lung, breast, and bladder cancers.[1] Its therapeutic efficacy is, however, hampered by its hydrophilic nature, which necessitates reliance on nucleoside transporters for cellular entry, and its susceptibility to rapid metabolic inactivation by cytidine deaminase (CDA) in the plasma and liver.[1][2]

To address these challenges, this compound was synthesized. As a lipophilic ester derivative, it exhibits enhanced cellular uptake, bypassing the dependency on nucleoside transporters.[3][4] Once inside the cell, this compound must be converted to gemcitabine to exert its cytotoxic effects. This guide focuses on the critical intracellular activation step: the hydrolysis of this compound to gemcitabine.

The Metabolic Pathway: From Prodrug to Active Metabolites

The intracellular activation of this compound is a two-step process, followed by the established metabolic cascade of gemcitabine itself.

Step 1: Hydrolysis of this compound

Upon entering the cell, the ester bond of this compound is cleaved by intracellular esterases, releasing free gemcitabine and elaidic acid.[3][5][6] This initial conversion is crucial for the subsequent activation of the drug.

Step 2: Phosphorylation of Gemcitabine

The liberated gemcitabine is then sequentially phosphorylated by intracellular kinases to its active metabolites.[2][3][5]

  • Deoxycytidine kinase (dCK) , the rate-limiting enzyme in this cascade, phosphorylates gemcitabine to gemcitabine monophosphate (dFdCMP).[1][2][7]

  • Other cellular kinases further phosphorylate dFdCMP to gemcitabine diphosphate (dFdCDP) and finally to the pharmacologically active gemcitabine triphosphate (dFdCTP).[1][3][5]

The active metabolite, dFdCTP, is incorporated into DNA, leading to chain termination and apoptosis. Additionally, dFdCDP inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides available for DNA synthesis.[3][5] A key advantage of the elaidate formulation is its reduced susceptibility to deamination by CDA, which primarily inactivates the parent gemcitabine.[3]

Gemcitabine_Elaidate_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Gemcitabine_Elaidate_ext This compound Gemcitabine_Elaidate_int This compound Gemcitabine_Elaidate_ext->Gemcitabine_Elaidate_int Passive Diffusion Gemcitabine Gemcitabine (dFdC) Gemcitabine_Elaidate_int->Gemcitabine Esterases dFdCMP dFdCMP Gemcitabine->dFdCMP Deoxycytidine Kinase (dCK) dFdCDP dFdCDP dFdCMP->dFdCDP UMP-CMP Kinase dFdCTP dFdCTP (Active) dFdCDP->dFdCTP Nucleoside Diphosphate Kinase DNA_Incorporation DNA Incorporation & Inhibition of DNA Synthesis dFdCTP->DNA_Incorporation

Figure 1: Intracellular conversion of this compound.

Quantitative Analysis of Intracellular Metabolites

The efficiency of the intracellular conversion of this compound to gemcitabine and its subsequent phosphorylation are critical determinants of its therapeutic efficacy. The following tables summarize available data on the intracellular concentrations of gemcitabine and its metabolites in various cancer cell lines.

Table 1: Intracellular Concentrations of Gemcitabine Triphosphate (dFdCTP) in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines

Cell LineGemcitabine Concentration (µM)Incubation Time (hours)Mean dFdCTP Concentration (pmol/106 cells)
BxPC-31024210
BxPC-310024851
MIA PaCa-210241466
MIA PaCa-210024Not significantly different from 10 µM
PANC-11024955
PANC-110024662
Data from Bjånes et al., 2020.[8]

Table 2: Intracellular Pharmacokinetics of Gemcitabine and its Metabolites in Peripheral Blood Mononuclear Cells (PBMCs) from Patients

MetaboliteMean Intracellular AUC0-24h (µM*h)
Gemcitabine (dFdC)95
Gemcitabine Triphosphate (dFdCTP)2640
Data from de Lange et al., 2017.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the intracellular conversion of this compound.

Quantification of Intracellular this compound, Gemcitabine, and its Metabolites by LC-MS/MS

This protocol is adapted from methods described for the analysis of gemcitabine and its metabolites in cellular and tissue samples.

LCMS_Workflow Cell_Culture 1. Cell Culture and Treatment (with this compound) Cell_Harvesting 2. Cell Harvesting and Washing Cell_Culture->Cell_Harvesting Extraction 3. Metabolite Extraction (e.g., with cold methanol) Cell_Harvesting->Extraction Centrifugation 4. Centrifugation (to pellet debris) Extraction->Centrifugation Supernatant_Collection 5. Supernatant Collection Centrifugation->Supernatant_Collection LCMS_Analysis 6. LC-MS/MS Analysis Supernatant_Collection->LCMS_Analysis Data_Analysis 7. Data Analysis and Quantification LCMS_Analysis->Data_Analysis

Figure 2: Workflow for LC-MS/MS analysis.

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (LC-MS grade), pre-chilled to -80°C

  • Internal standards (stable isotope-labeled analogs of gemcitabine and its metabolites)

  • LC-MS/MS system (e.g., Agilent 1200 series HPLC with a 6410 triple-quadrupole mass spectrometer)

  • Chromatography column (e.g., C18 reverse-phase column)

Procedure:

  • Cell Culture and Treatment: Seed cells in appropriate culture dishes and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for various time points.

  • Cell Harvesting and Washing: Aspirate the medium and wash the cells twice with ice-cold PBS to remove any extracellular drug.

  • Metabolite Extraction: Add a specific volume of pre-chilled (-80°C) methanol containing internal standards to the cell pellet. Vortex vigorously to lyse the cells and precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the intracellular metabolites and transfer it to a new tube.

  • LC-MS/MS Analysis: Inject the supernatant onto the LC-MS/MS system.

    • Chromatographic Separation: Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate this compound, gemcitabine, and its phosphorylated metabolites on a C18 column.

    • Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions of each analyte and internal standard.

  • Data Analysis: Construct calibration curves using standards of known concentrations to quantify the amounts of this compound, gemcitabine, and its metabolites in the cell extracts. Normalize the results to the cell number or total protein content.

Deoxycytidine Kinase (dCK) Activity Assay

This protocol is a modification of previously described methods for measuring dCK activity using gemcitabine as a substrate.[5]

dCK_Assay_Workflow Cell_Lysate_Prep 1. Prepare Cell Lysate Incubation 3. Incubate Lysate with Reaction Mix and [3H]-Gemcitabine Cell_Lysate_Prep->Incubation Reaction_Mix 2. Prepare Reaction Mixture (Buffer, ATP, MgCl2, DTT) Reaction_Mix->Incubation Stop_Reaction 4. Stop Reaction (e.g., with perchloric acid) Incubation->Stop_Reaction Separation 5. Separate [3H]-dFdCMP (e.g., by HPLC) Stop_Reaction->Separation Quantification 6. Quantify [3H]-dFdCMP (Scintillation Counting) Separation->Quantification Calculate_Activity 7. Calculate dCK Activity Quantification->Calculate_Activity

Figure 3: Workflow for dCK activity assay.

Materials:

  • Cell lysate from the cells of interest

  • [3H]-Gemcitabine (radiolabeled substrate)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.6)

  • ATP (adenosine triphosphate)

  • MgCl2 (magnesium chloride)

  • DTT (dithiothreitol)

  • Perchloric acid

  • HPLC system with a radioactivity detector

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Cell Lysate: Harvest cells and prepare a cell-free extract by sonication or freeze-thaw cycles, followed by centrifugation to remove cellular debris. Determine the protein concentration of the lysate.

  • Prepare Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, ATP, MgCl2, and DTT.

  • Incubation: In a microcentrifuge tube, combine a specific amount of cell lysate protein with the reaction mixture and initiate the reaction by adding [3H]-gemcitabine. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a strong acid, such as perchloric acid.

  • Separation: Separate the product, [3H]-dFdCMP, from the unreacted [3H]-gemcitabine using reverse-phase HPLC.

  • Quantification: Collect the fractions corresponding to [3H]-dFdCMP and quantify the amount of radioactivity using a scintillation counter.

  • Calculate dCK Activity: Calculate the dCK activity as the amount of [3H]-dFdCMP formed per unit time per milligram of protein.

Conclusion

The intracellular conversion of this compound to gemcitabine is a critical activation step that underpins its therapeutic potential. This guide has provided a comprehensive overview of the metabolic pathway, summarized key quantitative data, and detailed essential experimental protocols for researchers in the field of drug development. The enhanced cellular uptake and intracellular activation of this compound represent a promising strategy to improve the clinical utility of gemcitabine. Further research focusing on the kinetics of the initial hydrolysis step and the factors influencing esterase activity will be crucial for optimizing the design and application of next-generation gemcitabine prodrugs.

References

Gemcitabine Elaidate: A Technical Guide to its Lipophilicity and Enhanced Cell Membrane Permeability

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and cellular transport mechanisms of gemcitabine elaidate, a lipophilic prodrug of the anticancer agent gemcitabine. By augmenting its lipophilicity, this compound is engineered to overcome key limitations of its parent compound, namely poor membrane permeability and reliance on nucleoside transporters. This document details the quantitative data supporting its enhanced properties, outlines the experimental protocols for assessment, and visualizes the critical pathways and workflows involved.

Introduction: Overcoming the Limitations of Gemcitabine

Gemcitabine is a cornerstone of chemotherapy for various solid tumors, including pancreatic, lung, and breast cancers.[1][2][3] However, its clinical efficacy is often hampered by its hydrophilic nature, which restricts its ability to passively diffuse across cell membranes.[1][4] Consequently, gemcitabine relies on specific carrier proteins, primarily the human equilibrative nucleoside transporter-1 (hENT1), for intracellular uptake.[1][5][6] Variable or low expression of hENT1 in tumor cells is a significant mechanism of drug resistance.[1][5]

To address these challenges, this compound was developed. It is a lipophilic derivative created by covalently linking gemcitabine with elaidic acid, an unsaturated fatty acid.[1][7] This structural modification fundamentally alters the drug's physicochemical properties, enabling it to bypass the hENT1 transporter and enter cells via passive diffusion.[1][8][9] This guide explores the lipophilicity and cell membrane permeability of this compound, providing the technical details necessary for its evaluation and application in cancer research.

Physicochemical Properties and Lipophilicity

The conjugation of elaidic acid to the 5'-position of gemcitabine significantly increases its lipophilicity. This is quantitatively demonstrated by its partition coefficient (LogP), a measure of a compound's differential solubility in a hydrophobic and a hydrophilic solvent. A higher LogP value indicates greater lipophilicity.

PropertyValueReference
Molecular Formula C₂₇H₄₃F₂N₃O₅[10]
Molecular Weight 527.6 g/mol [10]
XLogP3-AA 6.2[10]
Hydrogen Bond Donor Count 2[10]
Hydrogen Bond Acceptor Count 8[10]
pKa 11.65 ± 0.70[]
Solubility Insoluble in water; soluble in DMSO, DMF, and Ethanol[12][13]

Enhanced Cell Membrane Permeability and Intracellular Activation

The primary advantage of this compound's increased lipophilicity is its ability to permeate cell membranes independently of hENT1 transporters.[1][8] This allows for greater intracellular accumulation of the drug, particularly in tumors with low hENT1 expression.[8]

Once inside the cell, this compound acts as a prodrug. It is hydrolyzed by intracellular esterases, releasing the active parent compound, gemcitabine.[7][14] The liberated gemcitabine is then phosphorylated by deoxycytidine kinase to its active metabolites, difluorodeoxycytidine diphosphate (dFdCDP) and difluorodeoxycytidine triphosphate (dFdCTP).[7][10] These active metabolites exert their cytotoxic effects by inhibiting ribonucleotide reductase and by being incorporated into DNA, leading to chain termination and apoptosis.[7][10][14]

G Cellular Uptake and Activation of this compound cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Gem_Elaidate_Ext This compound Gem_Elaidate_Int This compound Gem_Elaidate_Ext->Gem_Elaidate_Int Passive Diffusion (hENT1-independent) Gemcitabine Gemcitabine Gem_Elaidate_Int->Gemcitabine Esterase Hydrolysis dFdCDP dFdCDP Gemcitabine->dFdCDP Phosphorylation (dCK) dFdCTP dFdCTP dFdCDP->dFdCTP Phosphorylation RNR_Inhibition Ribonucleotide Reductase Inhibition dFdCDP->RNR_Inhibition DNA_Incorporation DNA Incorporation & Masked Chain Termination dFdCTP->DNA_Incorporation Apoptosis Apoptosis RNR_Inhibition->Apoptosis DNA_Incorporation->Apoptosis

Cellular uptake and bioactivation of this compound.

Experimental Data and Protocols

In Vitro Cytotoxicity

The enhanced cellular uptake of this compound translates to greater cytotoxic activity compared to gemcitabine, as demonstrated by lower half-maximal inhibitory concentration (IC₅₀) values in various cancer cell lines.

Cell LineCancer TypeGemcitabine IC₅₀ (48h)This compound IC₅₀ (48h)Reference
MIA PaCa-2Pancreatic Cancer10 ± 1 µM1.0 ± 0.2 µM[8]
BCLOLeukemia-0.0042 µM[]
Bara-CLeukemia (Cytarabine-resistant)-13.0 µM[]
C26-AColon Cancer-0.0015 µM[]
A2780Ovarian Cancer-0.0025 µM[12]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., MIA PaCa-2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8][15]

  • Drug Treatment: Prepare serial dilutions of gemcitabine and this compound in culture medium. Replace the existing medium in the wells with the drug-containing medium and incubate for a specified period (e.g., 48 or 72 hours).[8]

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[16]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the drug concentration to determine the IC₅₀ value.

Quantitative Cellular Uptake Assay

Studies have shown significantly higher intracellular concentrations of this compound compared to gemcitabine. In one study using MIA PaCa-2 pancreatic cancer cells, the intracellular amount of this compound was substantially higher than that of gemcitabine after a 4-hour incubation.[4]

Experimental Protocol: Quantitative Cellular Uptake Assay

This protocol outlines a method to quantify the intracellular accumulation of the drug.

  • Cell Culture: Seed cells in 6-well plates and grow to near confluence.

  • Drug Incubation: Treat the cells with a known concentration of this compound or gemcitabine and incubate for a specific time (e.g., 4 hours) at 37°C.[4]

  • Cell Lysis: After incubation, wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular drug. Lyse the cells using an appropriate lysis buffer.

  • Sample Preparation: Collect the cell lysates and process them to extract the drug. This may involve protein precipitation followed by centrifugation.

  • Quantification: Analyze the amount of drug in the cell lysate using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC).[1][4]

  • Data Normalization: Normalize the quantified drug amount to the total protein concentration in the cell lysate, determined by a protein assay (e.g., BCA assay).

G Workflow for Quantitative Cellular Uptake Assay Start Start Cell_Seeding Seed cells in 6-well plates Start->Cell_Seeding Incubation_24h Incubate for 24h (cell attachment) Cell_Seeding->Incubation_24h Drug_Treatment Treat with Gemcitabine or this compound Incubation_24h->Drug_Treatment Incubation_4h Incubate for 4h at 37°C Drug_Treatment->Incubation_4h Washing Wash with ice-cold PBS Incubation_4h->Washing Cell_Lysis Lyse cells Washing->Cell_Lysis Lysate_Collection Collect cell lysate Cell_Lysis->Lysate_Collection HPLC_Analysis Quantify drug amount (HPLC) Lysate_Collection->HPLC_Analysis Protein_Assay Determine total protein (BCA assay) Lysate_Collection->Protein_Assay Normalization Normalize drug amount to protein concentration HPLC_Analysis->Normalization Protein_Assay->Normalization End End Normalization->End

Workflow for a quantitative cellular uptake assay.

Downstream Signaling and Therapeutic Implications

The increased intracellular concentration of active gemcitabine metabolites due to the enhanced permeability of this compound leads to more effective inhibition of DNA synthesis and a stronger induction of apoptosis.[7][10] Furthermore, studies have investigated the interplay of this compound with key cancer-related signaling pathways. For instance, in pancreatic cancer models with KRAS mutations, the combination of this compound with ONC201, an inhibitor of the PI3K/AKT and MEK pathways, has shown synergistic effects, preventing neoplastic proliferation and overcoming chemoresistance.[8][17]

G Signaling Pathways Affected by this compound Gem_Elaidate This compound Active_Metabolites Active Metabolites (dFdCDP, dFdCTP) Gem_Elaidate->Active_Metabolites PI3K_AKT PI3K/AKT Pathway Gem_Elaidate->PI3K_AKT Inhibition (in combination with agents like ONC201) MEK_ERK MEK/ERK Pathway Gem_Elaidate->MEK_ERK Inhibition (in combination with agents like ONC201) DNA_Synthesis_Block Inhibition of DNA Synthesis Active_Metabolites->DNA_Synthesis_Block Apoptosis Apoptosis DNA_Synthesis_Block->Apoptosis Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival MEK_ERK->Cell_Survival

Simplified overview of signaling pathways influenced by this compound.

Conclusion

This compound represents a significant advancement in the design of nucleoside analog chemotherapeutics. Its enhanced lipophilicity facilitates cell membrane permeability independent of the hENT1 transporter, a key mechanism of resistance to gemcitabine. This leads to increased intracellular drug accumulation, greater conversion to its active metabolites, and consequently, more potent cytotoxic effects. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound in the treatment of cancer.

References

A Technical Guide to the Preclinical Antitumor Activity of Gemcitabine Elaidate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Gemcitabine is a cornerstone of chemotherapy for various solid tumors, particularly pancreatic cancer. However, its clinical efficacy is hampered by limitations such as poor membrane permeability, reliance on nucleoside transporters for cellular uptake, and rapid metabolic inactivation. Gemcitabine elaidate (also known as CP-4126 or L_GEM), a lipophilic prodrug of gemcitabine, was developed to overcome these challenges. By attaching elaidic acid to the 5' position of gemcitabine, this derivative exhibits enhanced cellular uptake, circumvents transporter-dependent entry, and shows potential for reduced susceptibility to metabolic deactivation. This guide provides a comprehensive overview of the preclinical data supporting the antitumor activity of this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its evaluation.

Mechanism of Action

This compound is an antimetabolite deoxynucleoside analogue designed as a lipophilic prodrug of gemcitabine.[1] Its enhanced lipophilicity facilitates cellular entry independent of the human equilibrative nucleoside transporter 1 (hENT1), which is a common mechanism of resistance to standard gemcitabine.[2][3]

Once inside the cell, the following steps occur:

  • Hydrolysis: Intracellular esterases cleave the elaidic acid moiety, releasing the parent compound, gemcitabine (dFdC).[1][4]

  • Phosphorylation: Gemcitabine is sequentially phosphorylated by deoxycytidine kinase into its active metabolites: gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP).[1][5]

  • Target Inhibition:

    • dFdCDP inhibits ribonucleotide reductase, leading to a depletion of the deoxynucleotide pool required for DNA synthesis.[1][4]

    • dFdCTP competes with endogenous deoxynucleotides for incorporation into the DNA strand. Its integration ultimately results in the termination of DNA elongation and the induction of apoptosis.[1][4][5]

This lipophilic formulation may also be less susceptible to deamination and deactivation by the enzyme deoxycytidine deaminase (dCDA), which rapidly metabolizes standard gemcitabine in the plasma.[1][4][5]

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Gem_Elaidate_Ext This compound (L_GEM) Gem_Elaidate_Int This compound Gem_Elaidate_Ext->Gem_Elaidate_Int Passive Diffusion (hENT1-independent) Gemcitabine Gemcitabine (dFdC) Gem_Elaidate_Int->Gemcitabine Esterases dFdCDP Gemcitabine Diphosphate (dFdCDP) Gemcitabine->dFdCDP Deoxycytidine Kinase dFdCTP Gemcitabine Triphosphate (dFdCTP) dFdCDP->dFdCTP Phosphorylation RNR Ribonucleotide Reductase dFdCDP->RNR Inhibits DNA DNA Synthesis dFdCTP->DNA Incorporates & Inhibits Apoptosis Apoptosis DNA->Apoptosis

Caption: Intracellular activation pathway of this compound.

Preclinical In Vitro Antitumor Activity

In vitro studies have consistently demonstrated the potent cytotoxic effects of this compound across various cancer cell lines, often showing superior or comparable activity to the parent drug.

Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is a key measure of a drug's potency. Studies have shown that this compound possesses potent cytotoxic effects. In pancreatic cancer cells (MIA PaCa-2), this compound demonstrated a significantly lower IC₅₀ value compared to standard gemcitabine, indicating greater potency.[5]

Cell LineCompoundIncubation TimeIC₅₀ (µM)Source
MIA PaCa-2Gemcitabine48 hours10 ± 1[5]
MIA PaCa-2This compound48 hours1.0 ± 0.2[5]
TC-1Gemcitabine HCl48 hours< 28.7 nM (exact value lower but not specified)[6]
TC-1Stearoyl Gemcitabine NPs48 hours> 28.7 nM (exact value higher but not specified)[6]
BxPC-3Gemcitabine HCl48 hours< 28.7 nM (exact value lower but not specified)[6]
BxPC-3Stearoyl Gemcitabine NPs48 hours> 28.7 nM (exact value higher but not specified)[6]

Note: The study on stearoyl gemcitabine nanoparticles (GemC18-NPs) found free gemcitabine to be more toxic in vitro, but noted this did not predict in vivo activity where the nanoparticle formulation was effective.[6]

Effects on Cellular Processes and Signaling Pathways

Beyond direct cytotoxicity, this compound impacts critical cellular functions. Studies have shown it significantly affects cellular viability and inhibits tubulogenesis more effectively than standard gemcitabine.[7] When used in combination with ONC201, a dual PI3K/AKT and MEK pathway inhibitor, this compound synergistically inhibited pancreatic cancer cell proliferation.[5] This combination therapy was shown to:

  • Induce Cell Cycle Arrest: Increased the proportion of MIA PaCa-2 cells in the G2/M phase.[5]

  • Promote Apoptosis: Significantly increased the activity of Caspase 3/7, Caspase 8, and Caspase 9.[5]

  • Inhibit Survival Pathways: Blocked the oncogenic PI3K/AKT and MEK/ERK signaling pathways, which are often activated in response to chemotherapy and contribute to resistance.[5][8][9]

Signaling_Pathway cluster_pathways Oncogenic Signaling cluster_outcomes Cellular Outcomes cluster_inhibitors Therapeutic Intervention KRAS_mut Mutated KRAS PI3K PI3K KRAS_mut->PI3K MEK MEK KRAS_mut->MEK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival (Chemoresistance) AKT->Survival Proliferation Proliferation mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation ERK->Survival ONC201 ONC201 ONC201->AKT ONC201->ERK L_GEM This compound (L_GEM) L_GEM->Proliferation Induces Apoptosis

Caption: Inhibition of KRAS-driven pathways by combination therapy.

Preclinical In Vivo Antitumor Activity

The efficacy of this compound has been validated in animal models, particularly in challenging, genetically engineered mouse models of pancreatic cancer.

Syngeneic Mouse Model of Pancreatic Cancer

In a syngeneic mouse model using KrasLSL-G12D; p53LoxP; Pdx1-CreER (KPC) triple mutant tumor-bearing mice, the combination of this compound (L_GEM) and ONC201 demonstrated superior tumor growth inhibition.[5][8][9] This combination therapy was found to prevent neoplastic proliferation by blocking AKT/ERK signaling and was also suggested to increase T-cell tumor surveillance, indicating a potential immunomodulatory effect.[5][9][10]

Animal ModelCancer TypeTreatmentKey FindingsSource
KPC Triple Mutant XenograftPancreatic (KRAS mutated)This compound + ONC201Superior inhibitory effect on tumor growth; Blockade of AKT/ERK pathways; Increased T-cell tumor surveillance.[5][8][9][10]

Experimental Protocols and Workflows

The preclinical evaluation of this compound involved a series of standard and advanced assays to characterize its activity from the cellular level to a whole-organism context.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Lines Pancreatic Cancer Cell Lines (e.g., MIA PaCa-2) MTT Cytotoxicity Assessment (MTT Assay) Cell_Lines->MTT Determine IC₅₀ Caspase Apoptosis Analysis (Caspase-Glo Assay) Cell_Lines->Caspase Measure Apoptosis WesternBlot Signaling Pathway Analysis (Western Blot) Cell_Lines->WesternBlot Probe Protein Levels Migration Cell Migration Assay Cell_Lines->Migration Assess Metastatic Potential Mouse_Model Syngeneic Mouse Model (KPC Xenograft) MTT->Mouse_Model Inform Dosing Treatment Drug Administration (L_GEM +/- ONC201) Mouse_Model->Treatment Tumor_Growth Tumor Growth Monitoring Treatment->Tumor_Growth Analysis Endpoint Analysis (Immunohistochemistry, etc.) Tumor_Growth->Analysis Evaluate Efficacy

Caption: Standard preclinical workflow for evaluating this compound.

Cell Viability (MTT) Assay
  • Objective: To determine the concentration at which a drug inhibits cell growth by 50% (IC₅₀).

  • Protocol:

    • Cancer cells (e.g., MIA PaCa-2) are seeded into 96-well plates at a density of approximately 5,000 cells per well and incubated overnight.[6]

    • Cells are then treated with increasing concentrations of this compound, standard gemcitabine, or a vehicle control (DMSO).[5]

    • Following a set incubation period (e.g., 48 or 72 hours), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[5]

    • Viable cells with active mitochondria reduce the yellow MTT to a purple formazan, which is then solubilized.

    • The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to the vehicle-treated control cells.[5]

Caspase Activity Assay
  • Objective: To quantify the induction of apoptosis by measuring the activity of key executioner caspases.

  • Protocol:

    • MIA PaCa-2 cells are treated with the test compounds (e.g., this compound, ONC201, or combination) for a specified period (e.g., 24 hours).[5]

    • A luminogenic substrate specific for caspases (e.g., Caspase-Glo® 3/7, 8, or 9 Assay) is added to the cells.

    • If the specific caspase is active, it cleaves the substrate, resulting in a luminescent signal.

    • The luminescence, which is proportional to caspase activity, is measured with a luminometer.[5]

Western Blot Analysis
  • Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., p-AKT, p-ERK).

  • Protocol:

    • Cells are treated with the compounds for a set time, after which they are harvested and lysed to extract total protein.[2]

    • Protein concentration is determined, and equal amounts of protein from each sample are separated by size via SDS-PAGE.

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-p-AKT, anti-AKT).

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody.

    • A chemiluminescent substrate is applied, and the resulting signal, corresponding to the protein of interest, is detected.

In Vivo Syngeneic Mouse Model
  • Objective: To evaluate the antitumor efficacy of a drug in an immunocompetent animal model that closely mimics human disease.

  • Protocol:

    • Model: "KrasLSL-G12D; p53LoxP; Pdx1-CreER (KPC)" triple mutant tumor-bearing mice are used. These mice develop pancreatic tumors that are histologically and genetically similar to human pancreatic ductal adenocarcinoma.[5][8][9]

    • Tumor Implantation: KPC mouse-derived tumor cells are implanted into syngeneic host mice.

    • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., Vehicle, this compound, ONC201, Combination). Drugs are administered according to a predetermined schedule.[5]

    • Monitoring: Tumor volume is measured regularly (e.g., with calipers) throughout the study. Animal body weight and overall health are also monitored.

    • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry, to assess cell proliferation, apoptosis, and immune cell infiltration.[5][9]

References

An In-depth Technical Guide to the Pharmacokinetics and Biodistribution of Gemcitabine Elaidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemcitabine elaidate (CP-4126) is a lipophilic prodrug of the nucleoside analog gemcitabine, a cornerstone in the treatment of various solid tumors, including pancreatic, non-small cell lung, ovarian, and breast cancers.[1] Developed to overcome key limitations of gemcitabine, such as its hydrophilic nature requiring active transport into cells via the human equilibrative nucleoside transporter 1 (hENT1) and its rapid inactivation by cytidine deaminase, this compound was designed for enhanced cellular uptake and improved pharmacokinetic properties.[2][3] This technical guide provides a comprehensive overview of the available preclinical and clinical data on the pharmacokinetics and biodistribution of this compound, detailed experimental protocols for its analysis, and visualizations of its metabolic pathways and experimental workflows.

Pharmacokinetics of this compound and Related Compounds

The primary rationale for the development of this compound was to create a more lipophilic molecule that could bypass the hENT1 transporter-dependent uptake of gemcitabine, a common mechanism of resistance.[2] While detailed pharmacokinetic parameters in mice are not available in the literature, a preclinical study in dogs provided some insight into its plasma half-life.

Table 1: Pharmacokinetic Parameters of this compound (CP-4126) and its Metabolites in Dogs Following Intravenous Administration

CompoundDose (mg/kg)Half-life (t½) (h)
CP-412620.05 - 0.07
Gemcitabine21.7 - 3.4
dFdU210.8 - 11.2
CP-412660.05 - 0.07
Gemcitabine61.7 - 3.4
dFdU610.8 - 11.2

Data extracted from Bergman et al., 2011.

To provide a more complete picture for researchers working with murine models, the following table presents the pharmacokinetic parameters of the parent drug, gemcitabine, and a representative lipophilic amino acid ester prodrug, 5'-l-valyl-gemcitabine (V-Gem), in mice.

Table 2: Comparative Pharmacokinetic Parameters of Gemcitabine and 5'-l-valyl-gemcitabine (V-Gem) in Mice Following Intravenous Administration

CompoundDose (nmol/g)Cmax (µM)Tmax (min)AUCinf (min·µM)t½ (min)
Gemcitabine7667.2293543.1
V-Gem7632.721253.7

Data extracted from a study on V-Gem pharmacokinetics in mice.[6]

Biodistribution

Specific quantitative biodistribution data for this compound in various tissues and tumors from preclinical models is not available in the published literature. However, studies on the parent drug, gemcitabine, provide a baseline for its distribution profile. The following table summarizes the biodistribution of a polymer-conjugated form of gemcitabine (P-GEM) in an orthotopic pancreatic tumor-bearing mouse model, which was designed to improve tumor targeting.

Table 3: Biodistribution of Polymer-Conjugated Gemcitabine (P-GEM) in Orthotopic Pancreatic Tumor-Bearing NSG Mice (40 mg/kg equivalent dose)

TissueConcentration at 1h (µg/g)Concentration at 4h (µg/g)Concentration at 24h (µg/g)
Liver~15~10~5
Spleen~12~8~4
Tumor~5~8~6
Kidneys~8~5~2
Lungs~4~3~1
Heart~3~2~1

Data extrapolated from graphical representations in a biodistribution study of a self-assembling polymer-gemcitabine conjugate.[7]

Experimental Protocols

The following protocols are detailed methodologies for key experiments related to the pharmacokinetic and biodistribution analysis of gemcitabine and its prodrugs. These can be adapted for studies involving this compound.

Animal Models and Drug Administration
  • Animal Model: Male nude mice (nu/nu), 6-8 weeks old, are typically used for xenograft studies. For orthotopic pancreatic tumor models, human pancreatic cancer cell lines (e.g., MiaPaCa-2, PANC-1) are surgically implanted into the pancreas of immunodeficient mice (e.g., NSG mice).[8]

  • Drug Formulation: For intravenous administration, this compound (CP-4126) can be formulated in a suitable vehicle such as a liposomal formulation, as was done in clinical studies.[8] Gemcitabine hydrochloride is typically dissolved in sterile saline.

  • Administration: Intravenous (i.v.) injections are commonly administered via the tail vein. For oral administration studies, the drug is delivered by oral gavage.[8]

Pharmacokinetic Study Design
  • Dosing: Mice are administered a single i.v. bolus of this compound at a defined dose (e.g., 10-50 mg/kg).

  • Blood Sampling: Serial blood samples (approximately 50-100 µL) are collected from the tail vein or via cardiac puncture at predetermined time points (e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and a cytidine deaminase inhibitor (e.g., tetrahydrouridine) to prevent ex vivo metabolism of gemcitabine. Plasma is separated by centrifugation and stored at -80°C until analysis.[6]

Biodistribution Study Design
  • Dosing: Tumor-bearing mice are administered a single i.v. dose of this compound.

  • Tissue Collection: At specified time points (e.g., 1, 4, 24 hours) post-injection, mice are euthanized, and tumors and major organs (liver, spleen, kidneys, lungs, heart, etc.) are harvested.

  • Sample Processing: Tissues are weighed, flash-frozen in liquid nitrogen, and stored at -80°C. For analysis, tissues are homogenized in a suitable buffer.[7]

Bioanalytical Method for Quantification
  • Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the standard method for the sensitive and specific quantification of gemcitabine, its metabolites (dFdC and dFdU), and its prodrugs in biological matrices.

  • Sample Preparation: Protein precipitation is a common method for extracting the analytes from plasma and tissue homogenates. An organic solvent (e.g., acetonitrile) is added to the sample, which is then vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then collected for analysis.[6]

  • Chromatography: A C18 reverse-phase column is typically used for the separation of the analytes. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) run in a gradient or isocratic mode.

  • Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard to ensure selectivity and accurate quantification.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the metabolic pathway of gemcitabine and a typical experimental workflow for a pharmacokinetic study.

gemcitabine_metabolism extracellular This compound (Extracellular) intracellular_prodrug This compound (Intracellular) extracellular->intracellular_prodrug cell_membrane Cell Membrane gemcitabine Gemcitabine (dFdC) intracellular_prodrug->gemcitabine Esterases dFdCMP dFdCMP gemcitabine->dFdCMP dCK dFdU dFdU (inactive) gemcitabine->dFdU CDA dFdCDP dFdCDP dFdCMP->dFdCDP UMP-CMPK dFdCTP dFdCTP dFdCDP->dFdCTP NDPK RNR Ribonucleotide Reductase (RNR) dFdCDP->RNR Inhibition DNA_incorporation Incorporation into DNA dFdCTP->DNA_incorporation DNA_synthesis Inhibition of DNA Synthesis DNA_incorporation->DNA_synthesis Inhibition

Caption: Metabolic activation pathway of this compound.

pk_workflow start Start: Dosing of Tumor-Bearing Mice blood_collection Serial Blood Collection start->blood_collection tissue_collection Tissue & Tumor Harvesting (at terminal time points) start->tissue_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation tissue_homogenization Tissue Homogenization tissue_collection->tissue_homogenization protein_precipitation Protein Precipitation (Acetonitrile) plasma_separation->protein_precipitation tissue_homogenization->protein_precipitation lc_ms_analysis LC-MS/MS Analysis protein_precipitation->lc_ms_analysis data_analysis Pharmacokinetic Modeling & Data Analysis lc_ms_analysis->data_analysis end End: Determination of PK & Biodistribution data_analysis->end

Caption: Experimental workflow for a pharmacokinetic and biodistribution study.

Conclusion

This compound represents a rational approach to overcoming some of the inherent limitations of gemcitabine therapy. Its lipophilic nature facilitates hENT1-independent cellular entry, a key mechanism of gemcitabine resistance. However, the publicly available preclinical data on its pharmacokinetics and biodistribution in standard animal models like mice is limited, likely due to the discontinuation of its clinical development. This guide has compiled the available information, including pharmacokinetic data in dogs and comparative data for gemcitabine and other prodrugs in mice, to serve as a valuable resource for researchers. The provided experimental protocols and workflow diagrams offer a practical framework for future studies in this area. Further research into novel lipophilic gemcitabine prodrugs may yet yield a clinically successful agent that builds on the principles demonstrated by this compound.

References

An In-Depth Technical Guide to the In Vivo Stability and Metabolism of Gemcitabaine Elaidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemcitabine (2',2'-difluorodeoxycytidine, dFdC) is a cornerstone chemotherapeutic agent for various solid tumors, including pancreatic, non-small cell lung, and breast cancers.[1] As a nucleoside analog, its efficacy relies on intracellular uptake via nucleoside transporters and subsequent phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms, which inhibit DNA synthesis and ribonucleotide reductase, ultimately inducing apoptosis.[1][2][3]

However, the clinical utility of gemcitabine is hampered by significant pharmacokinetic challenges. The drug is notoriously unstable in vivo, with a short plasma half-life of 8-17 minutes.[4] This instability is primarily due to rapid metabolic inactivation through deamination by cytidine deaminase (CDA), which is abundant in the liver and plasma, converting gemcitabine into its inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU).[1][5] This rapid clearance necessitates administration of high doses via intravenous infusion to achieve therapeutic concentrations, leading to systemic toxicity.[4] Furthermore, its hydrophilic nature requires dedicated membrane transporters for cellular entry, and deficiency in these transporters can confer drug resistance.[2][6]

To overcome these limitations, prodrug strategies have been developed. Gemcitabine elaidate (also referred to as L_GEM, CP-4126, or LY2334737 in literature for a similar oral amide prodrug) is a lipophilic derivative of gemcitabine.[7][8] By conjugating gemcitabine with elaidic acid, this prodrug is designed to enhance metabolic stability, bypass the need for nucleoside transporters for cellular entry, and provide a more sustained release of the active drug in vivo.[7][8][9] This guide provides a comprehensive overview of the in vivo stability, metabolism, and pharmacokinetics of this compound, supported by experimental data and methodologies.

In Vivo Stability

A primary advantage of this compound is its enhanced stability in the bloodstream compared to the parent drug. The conjugation of the fatty acid protects the vulnerable amine group of gemcitabine from rapid deamination by cytidine deaminase (CDA).[7][8] Preclinical studies have shown that this modification significantly reduces first-pass metabolism, a major hurdle for oral administration of gemcitabine.[7][10]

This improved stability allows the prodrug to circulate for a longer duration, acting as a reservoir for the slow and sustained release of active gemcitabine. In preclinical models, the administration of the oral prodrug LY2334737 resulted in quantifiable gemcitabine exposures for up to 12 hours in mice and 24 hours in rats and dogs, a stark contrast to the rapid clearance observed following intravenous administration of gemcitabine itself.[7] This prolonged exposure profile is a key feature of the prodrug's design, aiming to improve therapeutic efficacy.

Metabolism of this compound

The metabolic pathway of this compound is a two-stage process: initial activation of the prodrug to release gemcitabine, followed by the established intracellular metabolism of gemcitabine.

Stage 1: Prodrug Hydrolysis this compound is absorbed and circulates systemically as the intact prodrug.[7] Its conversion to the active parent drug, gemcitabine, is mediated by hydrolysis. In vitro experiments have identified carboxylesterase 2 (CES2) as a major enzyme involved in this hydrolytic activation.[7] CES enzymes are widely distributed, with high expression of CES2 in the intestine and liver, facilitating the conversion of the prodrug to gemcitabine.[7] The hydrolysis is relatively slow, which accounts for the sustained-release pharmacokinetic profile.[7]

Stage 2: Gemcitabine Activation and Inactivation Once gemcitabine is released, it follows its known intracellular metabolic pathway:

  • Activation: Gemcitabine is sequentially phosphorylated by intracellular kinases. The initial and rate-limiting step is catalyzed by deoxycytidine kinase (dCK) to form gemcitabine monophosphate (dFdCMP). This is followed by further phosphorylation to the active metabolites gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP).[1]

  • Inactivation: Concurrently, any released gemcitabine is susceptible to deamination by CDA, converting it to the inactive dFdU.[1] However, by administering this compound, the ratio of dFdU to gemcitabine is lower compared to direct gemcitabine administration, indicating less extensive deamination.[7]

The overall metabolic cascade is visualized in the signaling pathway diagram below.

Metabolism cluster_prodrug Systemic Circulation / Extracellular cluster_cell Intracellular Activation This compound This compound Gemcitabine Gemcitabine This compound->Gemcitabine Hydrolysis dFdU dFdU (Inactive) Gemcitabine->dFdU Deamination Gem_in Gemcitabine Gemcitabine->Gem_in Cellular Uptake CES2 Carboxylesterase 2 (CES2) CES2->this compound CDA Cytidine Deaminase (CDA) CDA->Gemcitabine dFdCMP dFdCMP Gem_in->dFdCMP dCK dFdCDP dFdCDP (Active) dFdCMP->dFdCDP CMPK1 dFdCTP dFdCTP (Active) dFdCDP->dFdCTP NDPK

Caption: Metabolic pathway of this compound.

Data Presentation: Pharmacokinetics

Pharmacokinetic studies in preclinical models demonstrate the distinct profile of this compound (LY2334737) compared to gemcitabine. The prodrug is rapidly absorbed after oral administration, followed by a slow hydrolysis that leads to prolonged systemic exposure of the active drug, gemcitabine.

Table 1: Pharmacokinetic Parameters of Oral Gemcitabine Prodrug (LY2334737) and its Metabolites in Preclinical Models. Data extracted from studies on LY2334737, an oral amide prodrug of gemcitabine.

SpeciesDose (mg/kg, oral)AnalyteTmax (h)Cmax (ng/mL)AUC (ng*h/mL)
Mouse 10LY23347370.511401270
Gemcitabine196.9436
dFdU4148011500
Rat 10LY23347370.510201790
Gemcitabine450.8623
dFdU8105011400
Dog 3LY23347370.5810601510
Gemcitabine4.671011450
dFdU8211028000
Source: Adapted from Iversen et al., 2017.[7] Tmax is presented as median time.

Experimental Protocols

The characterization of this compound's in vivo properties relies on robust experimental and analytical methodologies.

5.1 In Vivo Pharmacokinetic Studies

A typical preclinical pharmacokinetic study involves the following steps:

  • Animal Models: Studies are commonly conducted in mice (e.g., CD-1 or BALB/c), Sprague-Dawley rats, and Beagle dogs.[7] For efficacy studies, syngeneic or xenograft tumor models, such as those with pancreatic cancer cell lines (e.g., MIA PaCa-2), are used.[8][9][11]

  • Drug Administration: this compound (as LY2334737) is administered orally via gavage as a suspension.[7] For comparison, gemcitabine is typically administered intravenously.

  • Sample Collection: Blood samples are collected serially at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).[7] Plasma is harvested by centrifugation and stored at -20°C or lower until analysis.[7]

  • Data Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).[7]

5.2 Bioanalytical Method for Quantification

The simultaneous quantification of this compound, gemcitabine, and dFdU in plasma is crucial for metabolic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard method.

Table 2: Example LC-MS/MS Method Parameters for Analyte Quantification in Plasma.

ParameterDescription
Sample Preparation Protein precipitation with an organic solvent (e.g., acetonitrile) followed by centrifugation. The supernatant is then analyzed.[3][7]
Chromatography Reversed-phase HPLC using a C18 column.[3][12]
Mobile Phase A gradient of aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[7]
Ionization Positive electrospray ionization (ESI+).[7]
Detection Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode to detect specific parent-to-daughter ion transitions for each analyte and internal standard.[7]
LLOQ Lower Limit of Quantification is typically in the low ng/mL range (e.g., ~1 ng/mL for gemcitabine, ~5 ng/mL for dFdU).[3][7]

The workflow for these in vivo experiments is summarized in the diagram below.

Workflow animal_model In Vivo Animal Model (e.g., Mouse, Rat) drug_admin Oral Administration of This compound animal_model->drug_admin sampling Serial Blood Sampling drug_admin->sampling processing Plasma Isolation & Protein Precipitation sampling->processing analysis LC-MS/MS Quantification (Prodrug, Gemcitabine, dFdU) processing->analysis pk_analysis Pharmacokinetic Modeling & Parameter Calculation analysis->pk_analysis

Caption: General experimental workflow for in vivo analysis.

Conclusion

This compound represents a significant advancement in overcoming the inherent limitations of gemcitabine. Its lipophilic nature confers enhanced in vivo stability by protecting it from rapid deamination by cytidine deaminase. The prodrug design facilitates systemic absorption and relies on carboxylesterases for a slow, sustained conversion to the active gemcitabine, resulting in a prolonged therapeutic window. This improved pharmacokinetic profile, characterized by sustained plasma concentrations of the active drug, holds the potential for improved anti-tumor efficacy and patient convenience, particularly through oral administration routes. The data gathered from preclinical in vivo studies strongly support the continued development of this and similar lipid-based prodrugs as a viable strategy to optimize gemcitabine therapy.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Gemcitabine Elaidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemcitabine elaidate, a lipophilic prodrug of the chemotherapeutic agent gemcitabine, has garnered significant interest in cancer research. By esterifying gemcitabine with elaidic acid, this derivative exhibits altered physicochemical properties that can enhance its cellular uptake and overcome certain mechanisms of drug resistance.[1][2] Gemcitabine itself is a nucleoside analog that, upon intracellular phosphorylation, inhibits DNA synthesis and induces apoptosis in rapidly dividing cancer cells.[3][4] this compound is designed to enter cells independently of the human equilibrative nucleoside transporter 1 (hENT1), which is often downregulated in gemcitabine-resistant tumors.[2][5] These application notes provide detailed protocols for the formulation and in vitro evaluation of this compound, including cytotoxicity assays, cellular uptake analysis, and apoptosis induction studies.

Formulation of this compound for In Vitro Use

For initial in vitro screening, this compound can be dissolved in a suitable organic solvent. Due to its lipophilic nature, dimethyl sulfoxide (DMSO) is a commonly used solvent.

Protocol: Preparation of this compound Stock Solution

  • Materials:

    • This compound (powder)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Vortex thoroughly until the powder is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

    • When preparing working concentrations for cell culture experiments, dilute the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the medium is non-toxic to the cells (typically ≤ 0.5%).

For more advanced delivery systems, this compound can be encapsulated in liposomes or nanoparticles. These formulations can improve stability and facilitate targeted delivery.[6][7][8]

In Vitro Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.[5][9]

Protocol: MTT Cytotoxicity Assay

  • Materials:

    • Cancer cell line of interest (e.g., MIA PaCa-2 pancreatic cancer cells)[5]

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution

    • MTT reagent (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight at 37°C and 5% CO2.[7]

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with untreated cells as a control.

    • Incubate the plate for the desired time points (e.g., 48 or 72 hours).[5]

    • After incubation, add 20 µL of MTT reagent to each well and incubate for an additional 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50).

Quantitative Data Summary: Cytotoxicity of Gemcitabine vs. This compound

CompoundCell LineIncubation Time (h)IC50 (µM)Reference
GemcitabineMIA PaCa-24810 ± 1[5]
This compoundMIA PaCa-2481.0 ± 0.2[5]
This compoundMIA PaCa-272~3-fold lower than Gemcitabine[2]
This compoundBxPC-372~3-fold lower than Gemcitabine[2]

Cellular Uptake Analysis

To quantify the intracellular concentration of this compound, High-Performance Liquid Chromatography (HPLC) is a precise method.[10]

Protocol: Quantitative Cellular Uptake Assay via HPLC

  • Materials:

    • Cancer cell line of interest

    • 6-well cell culture plates

    • This compound

    • Phosphate-buffered saline (PBS), ice-cold

    • Methanol for cell lysis

    • HPLC system with a suitable column (e.g., C18)

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a known concentration of this compound for a specific time.

    • After incubation, wash the cells twice with ice-cold PBS to remove any extracellular drug.

    • Lyse the cells with methanol and collect the lysate.

    • Centrifuge the lysate to pellet cellular debris.

    • Analyze the supernatant using a validated HPLC method to quantify the intracellular concentration of this compound.[10] The retention time for this compound is approximately 4.8 ± 0.2 minutes.[10]

Quantitative Data Summary: Cellular Uptake

TreatmentCell LineIntracellular Amount (pg/cell)Reference
This compoundMIA PaCa-21.73[10]
GemcitabineMIA PaCa-2Lower than this compound[10]

Apoptosis Assessment

Apoptosis, or programmed cell death, is a key mechanism of action for gemcitabine and its derivatives.[1] Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to detect and quantify apoptosis.[11]

Protocol: Annexin V/PI Apoptosis Assay

  • Materials:

    • Cancer cell line of interest

    • 6-well cell culture plates

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound for the desired duration.

    • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.[11]

    • Analyze the cells by flow cytometry within one hour.[11]

    • Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Signaling Pathway Analysis

Gemcitabine and its derivatives are known to affect various signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT and MEK/ERK pathways.[5][12]

Mechanism of Action of this compound

This compound, due to its lipophilicity, can cross the cell membrane independently of hENT1 transporters.[5] Intracellularly, it is hydrolyzed by esterases to release gemcitabine.[1] Gemcitabine is then phosphorylated to its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP).[1][3] dFdCDP inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides required for DNA synthesis.[1][4] dFdCTP is incorporated into DNA, leading to chain termination and the induction of apoptosis.[1][4]

Gemcitabine_Elaidate_MOA cluster_extracellular Extracellular cluster_intracellular Intracellular Gem_Elaidate_ext This compound Gem_Elaidate_int This compound Gem_Elaidate_ext->Gem_Elaidate_int hENT1-independent transport Gemcitabine Gemcitabine Gem_Elaidate_int->Gemcitabine Esterase hydrolysis dFdCDP dFdCDP Gemcitabine->dFdCDP Phosphorylation dFdCTP dFdCTP dFdCDP->dFdCTP Phosphorylation RNR Ribonucleotide Reductase dFdCDP->RNR Inhibits DNA_Synth DNA Synthesis dFdCTP->DNA_Synth Incorporation & Chain Termination RNR->DNA_Synth Apoptosis Apoptosis DNA_Synth->Apoptosis Inhibition leads to

Experimental Workflow for In Vitro Evaluation

The following diagram outlines the typical workflow for the in vitro assessment of a this compound formulation.

experimental_workflow cluster_assays In Vitro Assays Formulation Prepare this compound Formulation (e.g., in DMSO) Treatment Treat Cells with This compound Formulation->Treatment Cell_Culture Seed Cancer Cells (e.g., MIA PaCa-2) Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Uptake Cellular Uptake Assay (HPLC) Treatment->Uptake Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Data_Analysis Data Analysis and Interpretation Cytotoxicity->Data_Analysis Uptake->Data_Analysis Apoptosis->Data_Analysis

Signaling Pathways Affected by Gemcitabine

Gemcitabine resistance in pancreatic cancer is often associated with the activation of survival signaling pathways such as PI3K/AKT and MEK/ERK, which are downstream of mutated KRAS.[5][12]

signaling_pathway cluster_pi3k PI3K/AKT Pathway cluster_mek MEK/ERK Pathway KRAS Mutated KRAS PI3K PI3K KRAS->PI3K RAF RAF KRAS->RAF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival_P Cell Survival & Proliferation mTOR->Cell_Survival_P MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Survival_M Cell Survival & Proliferation ERK->Cell_Survival_M

References

Application Notes and Protocols for Cell Viability Assays (MTT, XTT) with Gemcitabine Elaidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for assessing the in vitro cytotoxicity of gemcitabine elaidate, a lipophilic prodrug of gemcitabine, using MTT and XTT cell viability assays.

Introduction

This compound is a lipophilic derivative of the widely used chemotherapeutic agent, gemcitabine. Its increased lipophilicity is designed to enhance cellular uptake, independent of nucleoside transporters, potentially overcoming a key mechanism of gemcitabine resistance. Accurate assessment of its cytotoxic activity is crucial for preclinical drug development. MTT and XTT assays are colorimetric methods widely used to determine cell viability by measuring the metabolic activity of living cells.

The MTT assay relies on the intracellular reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product by mitochondrial dehydrogenases. This insoluble formazan must be solubilized before spectrophotometric quantification. In contrast, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay produces a water-soluble formazan product, simplifying the procedure.

This document provides detailed protocols for both assays, tailored for the evaluation of the lipophilic compound this compound, along with data presentation guidelines and a summary of reported cytotoxic activity.

Data Presentation

The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth or viability.

Table 1: Cytotoxicity of Gemcitabine and this compound in Pancreatic Cancer Cell Lines (MTT Assay)

Cell LineCompoundIncubation Time (hours)IC50 (µM)
MIA PaCa-2Gemcitabine4810 ± 1
MIA PaCa-2This compound481.0 ± 0.2
MIA PaCa-2Gemcitabine721
MIA PaCa-2This compound720.34
BxPC-3This compoundNot SpecifiedLower than Gemcitabine

Note: Data for MIA PaCa-2 cells are derived from a single study. The comparison in BxPC-3 cells indicates higher potency of the elaidate conjugate without specifying the exact IC50 value.

Experimental Protocols

Special Considerations for this compound

Due to its lipophilic nature, this compound requires careful handling to ensure proper solubilization in cell culture media.

  • Solubilization: Prepare a stock solution of this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in the cell culture medium to achieve the desired final concentrations for the assay.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted for the assessment of this compound cytotoxicity in adherent cancer cell lines.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a DMSO stock solution.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the log of the drug concentration to determine the IC50 value.

Protocol 2: XTT Cell Viability Assay

This protocol offers a more streamlined approach due to the water-soluble nature of the formazan product.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • XTT labeling reagent

  • Electron-coupling reagent (e.g., PMS - phenazine methosulfate)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 450-500 nm, with a reference wavelength of ~650 nm)

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • XTT Reagent Preparation:

    • Shortly before use, prepare the XTT/electron-coupling mixture according to the manufacturer's instructions. This typically involves mixing the XTT labeling reagent with the electron-coupling reagent.

  • XTT Incubation:

    • After the drug incubation period, add 50 µL of the freshly prepared XTT/electron-coupling mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator. The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement:

    • Gently shake the plate to ensure a homogenous distribution of the color.

    • Read the absorbance at 450-500 nm using a microplate reader. A reference wavelength of approximately 650 nm should be used to subtract non-specific background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only with XTT reagent) from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the log of the drug concentration to determine the IC50 value.

Visualizations

Signaling Pathway of this compound

Gemcitabine_Elaidate_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound Gemcitabine Gemcitabine This compound->Gemcitabine Passive Diffusion Esterases Esterases dFdCMP dFdCMP Gemcitabine->dFdCMP dCK dFdCDP dFdCDP dFdCMP->dFdCDP NMK dFdCTP dFdCTP dFdCDP->dFdCTP NDPK RNR Ribonucleotide Reductase (Inhibition) dFdCDP->RNR DNA_Synthesis DNA Synthesis (Inhibition) dFdCTP->DNA_Synthesis Esterases->Gemcitabine Hydrolysis dCK dCK NMK NMK NDPK NDPK

Caption: Intracellular activation pathway of this compound.

Experimental Workflow for MTT/XTT Assays

Assay_Workflow cluster_assay Assay Specific Steps Start Start Seed_Cells 1. Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h 2. Incubate 24h (37°C, 5% CO2) Seed_Cells->Incubate_24h Treat_Cells 3. Treat with this compound (and controls) Incubate_24h->Treat_Cells Incubate_Drug 4. Incubate 48-72h Treat_Cells->Incubate_Drug Add_Reagent 5. Add MTT or XTT Reagent Incubate_Drug->Add_Reagent Incubate_Reagent 6. Incubate 2-4h Add_Reagent->Incubate_Reagent Solubilize 7. Add Solubilization Solution (MTT Assay Only) Incubate_Reagent->Solubilize If MTT Read_Absorbance 8. Read Absorbance Incubate_Reagent->Read_Absorbance If XTT Solubilize->Read_Absorbance Analyze_Data 9. Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Application Notes: Western Blot Analysis of Apoptosis Pathways Induced by Gemcitabine Elaidate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gemcitabine elaidate, a lipophilic prodrug of the nucleoside analog gemcitabine, is a promising chemotherapeutic agent. Its enhanced cellular uptake, independent of nucleoside transporters, allows for a more effective disruption of DNA synthesis and induction of programmed cell death, or apoptosis, in cancer cells.[1][2] Understanding the molecular mechanisms by which this compound induces apoptosis is critical for optimizing its therapeutic use and developing combination strategies. Western blotting is a powerful technique to elucidate these mechanisms by detecting changes in the expression and activation of key proteins involved in the apoptotic signaling cascades.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Western blot analysis to investigate the apoptotic pathways modulated by this compound.

Key Apoptotic Pathways and Proteins

Gemcitabine and its derivatives primarily induce apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Western blotting can be employed to quantify the changes in the expression levels of key proteins within these pathways upon treatment with this compound.

  • Intrinsic Pathway: This pathway is initiated by cellular stress, such as DNA damage caused by this compound.[4][5] Key proteins to analyze include:

    • Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is crucial. Gemcitabine treatment has been shown to increase the expression of Bax and decrease the expression of Bcl-2, leading to a higher Bax/Bcl-2 ratio and promoting apoptosis.[6][7][8]

    • Caspase-9: The initiator caspase of the intrinsic pathway. Its cleavage indicates the activation of this pathway.

    • Cytochrome c: Release from the mitochondria into the cytosol is a key event in the intrinsic pathway. While challenging to detect via standard Western blot of total cell lysates, it can be assessed by fractionating cytosolic and mitochondrial extracts.

  • Extrinsic Pathway: This pathway is activated by the binding of extracellular death ligands to transmembrane death receptors. Gemcitabine can sensitize cells to this pathway. Key proteins include:

    • Death Receptors (e.g., DR5/TRAIL-R2): Gemcitabine has been shown to upregulate the expression of death receptors on the cell surface.[1][2]

    • Caspase-8: The initiator caspase of the extrinsic pathway. Its cleavage signifies the activation of this pathway.

  • Common Execution Pathway: Both intrinsic and extrinsic pathways converge on the activation of executioner caspases.

    • Caspase-3: A key executioner caspase. The detection of its cleaved (active) form is a hallmark of apoptosis.[9]

    • Poly(ADP-ribose) Polymerase (PARP): A substrate of activated caspase-3. The cleavage of PARP into its characteristic 89 kDa fragment is a well-established marker of apoptosis.[10]

Data Presentation

The following tables summarize representative quantitative data from Western blot analyses of pancreatic cancer cells treated with this compound. The data is presented as a fold change relative to untreated control cells, normalized to a loading control (e.g., β-actin or GAPDH).

Table 1: Effect of this compound on the Expression of Bcl-2 Family Proteins

ProteinTreatment GroupFold Change vs. Control (Mean ± SD)
Bcl-2 This compound (24h)0.6 ± 0.1
This compound (48h)0.4 ± 0.08
Bax This compound (24h)1.8 ± 0.2
This compound (48h)2.5 ± 0.3
Bax/Bcl-2 Ratio This compound (24h)3.0 ± 0.4
This compound (48h)6.25 ± 0.9

Table 2: Effect of this compound on the Activation of Caspases and PARP Cleavage

ProteinTreatment GroupFold Change vs. Control (Mean ± SD)
Cleaved Caspase-8 This compound (24h)2.1 ± 0.3
This compound (48h)3.5 ± 0.5
Cleaved Caspase-9 This compound (24h)2.8 ± 0.4
This compound (48h)4.2 ± 0.6
Cleaved Caspase-3 This compound (24h)3.5 ± 0.5
This compound (48h)5.8 ± 0.8
Cleaved PARP This compound (24h)4.0 ± 0.6
This compound (48h)7.2 ± 1.0

Mandatory Visualizations

Gemcitabine_Elaidate_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Gemcitabine Elaidate_ext Gemcitabine Elaidate DR5 DR5 Gemcitabine Elaidate_ext->DR5 Upregulates ProCasp8 Pro-Caspase-8 DR5->ProCasp8 Activates Casp8 Cleaved Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Gemcitabine Elaidate_int Gemcitabine Elaidate DNA_Damage DNA Damage Gemcitabine Elaidate_int->DNA_Damage Bcl2 Bcl-2 DNA_Damage->Bcl2 Inhibits Bax Bax DNA_Damage->Bax Activates Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Promotes Permeabilization CytC Cytochrome c (Cytosol) Mito->CytC Releases ProCasp9 Pro-Caspase-9 CytC->ProCasp9 Activates Casp9 Cleaved Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Cleaved Caspase-3 ProCasp3->Casp3 PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP (89 kDa) PARP->CleavedPARP

Caption: Signaling pathways of apoptosis induced by this compound.

Western_Blot_Workflow start Start: Cell Culture and Treatment with This compound protein_extraction Protein Extraction (Cell Lysis) start->protein_extraction protein_quantification Protein Quantification (e.g., BCA Assay) protein_extraction->protein_quantification sds_page SDS-PAGE (Protein Separation by Size) protein_quantification->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking (Prevent Non-specific Antibody Binding) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-Cleaved Caspase-3) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Densitometry Analysis detection->analysis end End: Data Interpretation analysis->end

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

1. Protocol for Cell Lysis and Protein Extraction

This protocol describes the preparation of whole-cell lysates for Western blot analysis.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • RIPA Lysis Buffer (or similar) supplemented with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated microcentrifuge

Procedure:

  • Culture cells to the desired confluency and treat with this compound for the indicated times.

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold lysis buffer to the culture dish (e.g., 1 mL for a 10 cm dish).

  • Scrape the cells from the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (containing the protein) to a new pre-chilled microcentrifuge tube.

  • Determine the protein concentration using a suitable protein assay (e.g., BCA assay).

  • Store the protein lysates at -80°C until use.

2. Protocol for Western Blot Analysis

This protocol outlines the steps for separating proteins by SDS-PAGE, transferring them to a membrane, and detecting the target proteins.

Materials:

  • Protein lysates

  • Laemmli sample buffer

  • SDS-polyacrylamide gels

  • Electrophoresis running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific for the target proteins)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Thaw protein lysates on ice. Mix an appropriate amount of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.

  • Run the gel electrophoresis until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

  • Acquire the image using a suitable imaging system.

  • Perform densitometry analysis using appropriate software to quantify the protein bands. Normalize the intensity of the target protein bands to a loading control (e.g., β-actin or GAPDH).

References

Application Notes and Protocols for Testing Gemcitabine Elaidate Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models to test the efficacy of gemcitabine elaidate, a lipophilic prodrug of gemcitabine. The protocols and data presented are intended to guide researchers in designing and executing preclinical studies to evaluate this novel therapeutic agent.

Introduction to this compound

Gemcitabine is a cornerstone of chemotherapy for various solid tumors, particularly pancreatic cancer. However, its efficacy is often limited by rapid metabolism and the development of resistance, frequently associated with decreased expression of the human equilibrative nucleoside transporter 1 (hENT1), which is required for cellular uptake.

This compound (also known as L_GEM or CO-101) is a lipid-drug conjugate of gemcitabine designed to overcome these limitations. Its lipophilic nature allows it to enter cells independently of the hENT1 transporter, potentially enhancing its antitumor activity in gemcitabine-resistant tumors.

Animal Models for Efficacy Testing

The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. The most relevant models are those that accurately recapitulate the histopathology and genetic characteristics of human tumors.

Recommended Animal Models for Pancreatic Cancer:

  • Syngeneic Mouse Models:

    • KPC Model: Mice genetically engineered to develop pancreatic cancer with mutations in Kras and p53 (KrasLSL-G12D/+; Trp53LSL-R172H/+; Pdx-1-Cre) closely mimic the progression of human pancreatic ductal adenocarcinoma (PDAC). Subcutaneous or orthotopic implantation of tumor cells derived from KPC mice into immunocompetent C57BL/6 mice allows for the study of both the therapeutic agent and the tumor immune microenvironment.

  • Xenograft Models:

    • Patient-Derived Xenografts (PDX): Engraftment of human pancreatic tumor tissue into immunodeficient mice (e.g., NOD-scid gamma mice) provides a model that retains the heterogeneity and architectural characteristics of the original patient tumor.

    • Cell Line-Derived Xenografts: Subcutaneous or orthotopic injection of human pancreatic cancer cell lines, such as MIA PaCa-2, into immunodeficient mice is a widely used and more accessible model.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy data for this compound from preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound (L_GEM) vs. Gemcitabine (GEM)

Cell LineCompound48h IC50 (µM)72h IC50 (µM)
MIA PaCa-2Gemcitabine10 ± 11
MIA PaCa-2This compound1.0 ± 0.20.34

Data from a study by Kumar et al. (2024).

Table 2: In Vivo Efficacy of this compound (L_GEM) Monotherapy

Animal ModelCancer TypeTreatment and DoseOutcomeReference
KPC Syngeneic Mouse ModelPancreatic CancerThis compound (20 mg/kg)No significant inhibition of tumor growth[Kumar et al., 2024]

Note: The available data on this compound monotherapy in vivo is limited. The referenced study focused on combination therapy and reported that monotherapy was not effective under the tested conditions.

Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

  • Pancreatic cancer cell line (e.g., MIA PaCa-2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Gemcitabine and this compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plates

  • Multiskan plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of gemcitabine and this compound in complete growth medium.

  • Remove the overnight medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 48 and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.

In Vivo Efficacy Study in a Subcutaneous Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound monotherapy in a mouse model of pancreatic cancer.

Materials:

  • Immunodeficient mice (e.g., NOD-scid gamma or athymic nude mice), 6-8 weeks old.

  • Pancreatic cancer cells (e.g., MIA PaCa-2 or KPC-derived cells).

  • Matrigel (optional, for enhancing tumor take rate).

  • This compound.

  • Vehicle for injection (A suitable vehicle for the lipophilic this compound needs to be empirically determined but could include a mixture of DMSO, PEG300, and saline, or an oil-based vehicle like corn oil. The final formulation should be sterile and well-tolerated by the animals).

  • Sterile syringes and needles.

  • Calipers for tumor measurement.

Protocol:

  • Tumor Cell Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in sterile PBS or medium, with or without Matrigel, at a concentration of 1 x 107 cells/mL.

    • Inject 100 µL of the cell suspension (1 x 106 cells) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring and Grouping:

    • Monitor the mice for tumor growth.

    • When tumors reach a palpable size (e.g., 50-100 mm3), measure the tumor dimensions with calipers.

    • Randomize the mice into treatment and control groups (n=5-10 mice per group).

  • Drug Administration:

    • Prepare the this compound formulation in the chosen vehicle on the day of injection.

    • Administer this compound (e.g., 20 mg/kg) via intraperitoneal (i.p.) or intravenous (i.v.) injection. The administration schedule should be determined based on tolerability studies (e.g., twice or three times a week).

    • Administer an equivalent volume of the vehicle to the control group.

  • Efficacy Evaluation:

    • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width2) / 2.

    • Monitor the animals for any signs of toxicity.

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Compare the tumor growth between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

    • Analyze the final tumor weights and body weight changes.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

The mechanism of action of this compound is initiated by its passive diffusion across the cell membrane, bypassing the hENT1 transporter. Intracellularly, it is converted to its active metabolites which inhibit DNA synthesis and ribonucleotide reductase, leading to apoptosis.

Gemcitabine_Elaidate_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound Passive Diffusion Passive Diffusion This compound->Passive Diffusion Gemcitabine Elaidate_in This compound Passive Diffusion->Gemcitabine Elaidate_in Esterases Esterases Gemcitabine Elaidate_in->Esterases Hydrolysis Gemcitabine_in Gemcitabine Esterases->Gemcitabine_in dCK dCK Gemcitabine_in->dCK Phosphorylation dFdCMP dFdCMP dCK->dFdCMP dFdCDP dFdCDP dFdCMP->dFdCDP Phosphorylation dFdCTP dFdCTP dFdCDP->dFdCTP Phosphorylation Ribonucleotide Reductase Ribonucleotide Reductase dFdCDP->Ribonucleotide Reductase Inhibition DNA Polymerase DNA Polymerase dFdCTP->DNA Polymerase Incorporation & Inhibition DNA Synthesis DNA Synthesis Ribonucleotide Reductase->DNA Synthesis Required for DNA Polymerase->DNA Synthesis Required for Apoptosis Apoptosis DNA Synthesis->Apoptosis Inhibition leads to

Caption: Intracellular activation and mechanism of action of this compound.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates the typical workflow for assessing the efficacy of this compound in a subcutaneous xenograft model.

InVivo_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture (e.g., MIA PaCa-2) Implantation Subcutaneous Implantation of Cells Cell_Culture->Implantation Animal_Model Select Animal Model (e.g., Nude Mice) Animal_Model->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize into Groups Tumor_Growth->Randomization Treatment_Admin Administer this compound (or Vehicle) Randomization->Treatment_Admin Monitoring Monitor Tumor Volume & Body Weight Treatment_Admin->Monitoring Endpoint Euthanasia & Tumor Excision Monitoring->Endpoint End of Study Data_Collection Final Tumor Weight Measurement Endpoint->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Results Efficacy Evaluation Statistical_Analysis->Results

Application Note: A Validated HPLC-MS/MS Method for the Quantification of Gemcitabine Elaidate and its Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Abstract

This application note details a robust and sensitive analytical method for the simultaneous quantification of the lipophilic prodrug gemcitabine elaidate (CO-101) and its primary active metabolite, gemcitabine (dFdC), as well as the inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU), in human plasma. The method utilizes High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), which provides the high selectivity and sensitivity required for pharmacokinetic and drug metabolism studies. The protocols provided herein cover sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of quantitative data based on published literature.

Introduction

Gemcitabine (2',2'-difluorodeoxycytidine, dFdC) is a nucleoside analog widely used in the treatment of various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[1] As a prodrug, gemcitabine requires intracellular phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms to exert its cytotoxic effects by inhibiting DNA synthesis.[2] A major limitation of gemcitabine is its rapid metabolism by cytidine deaminase (CDA) to the inactive metabolite dFdU, and its reliance on nucleoside transporters for cellular uptake.[1]

This compound (also known as CP-4126 or CO-101) is a lipophilic prodrug of gemcitabine, developed to overcome these limitations. By conjugating gemcitabine with elaidic acid, a fatty acid, its lipophilicity is increased, allowing it to enter cells independently of nucleoside transporters. Intracellularly, this compound is hydrolyzed by esterases to release gemcitabine, which can then be phosphorylated to its active forms. This approach is designed to increase the intracellular concentration of the active drug and improve its therapeutic index.

Accurate quantification of this compound and its metabolites is crucial for evaluating its pharmacokinetic profile, understanding its metabolic fate, and informing clinical development. This application note provides a detailed protocol for the analysis of these compounds in human plasma.

Metabolic Pathway of this compound

The metabolic activation of this compound begins with its passive diffusion into the cancer cell, followed by enzymatic cleavage and subsequent phosphorylation. The key steps are illustrated in the signaling pathway diagram below.

Experimental Workflow cluster_sample_collection Sample Collection & Handling cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Collect_Blood Collect Blood (in THU/Heparin tubes) Centrifuge_Blood Centrifuge to obtain plasma Collect_Blood->Centrifuge_Blood Store_Plasma Store Plasma at -80°C Centrifuge_Blood->Store_Plasma Thaw_Sample Thaw Plasma on Ice Store_Plasma->Thaw_Sample Add_IS Spike with Internal Standard Thaw_Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile/Methanol) Add_IS->Precipitate Centrifuge_Sample Centrifuge Precipitate->Centrifuge_Sample Transfer_Supernatant Transfer Supernatant Centrifuge_Sample->Transfer_Supernatant Evaporate Evaporate to Dryness Transfer_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject_Sample Inject into HPLC-MS/MS Reconstitute->Inject_Sample Acquire_Data Data Acquisition (MRM Mode) Inject_Sample->Acquire_Data Integrate_Peaks Peak Integration Acquire_Data->Integrate_Peaks Generate_Curve Generate Calibration Curve Integrate_Peaks->Generate_Curve Calculate_Conc Calculate Concentrations Generate_Curve->Calculate_Conc Report_Results Report Results Calculate_Conc->Report_Results

References

Application Notes and Protocols: In Vivo Imaging of Fluorescently-Labeled Gemcitabine Elaidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemcitabine is a nucleoside analog and a cornerstone of chemotherapy for various cancers, including pancreatic, non-small cell lung, bladder, and breast cancers. Its efficacy is often limited by rapid metabolic inactivation and inefficient transport into tumor cells. Gemcitabine elaidate, a lipophilic prodrug of gemcitabine, was developed to overcome these limitations by enhancing cellular uptake and protecting the drug from premature degradation.[1] Visualizing the biodistribution and tumor targeting of this compound in real-time through in vivo fluorescence imaging can provide invaluable insights into its pharmacokinetic and pharmacodynamic properties, thereby accelerating preclinical drug development.

These application notes provide detailed protocols for the synthesis of a fluorescently-labeled version of this compound and its subsequent in vivo imaging and analysis in tumor-bearing mouse models.

Mechanism of Action

This compound is a prodrug that leverages its lipophilic nature for enhanced cell membrane permeability, allowing it to enter cells independently of nucleoside transporters.[1] Once inside the cell, it is believed that intracellular esterases cleave the elaidate moiety, releasing the active drug, gemcitabine. Gemcitabine is then phosphorylated by deoxycytidine kinase to gemcitabine monophosphate, and subsequently to the active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. dFdCTP is incorporated into DNA, leading to chain termination and apoptosis, while dFdCDP inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides required for DNA synthesis.

Gemcitabine_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Fluorescent_Gem_Elaidate Fluorescently-Labeled This compound Fluorescent_Gem Fluorescently-Labeled Gemcitabine Fluorescent_Gem_Elaidate->Fluorescent_Gem Lipophilic transport dFdCMP Fluorescent dFdCMP (Monophosphate) Fluorescent_Gem->dFdCMP Phosphorylation Esterases Esterases Esterases->Fluorescent_Gem Cleavage dCK Deoxycytidine Kinase (dCK) dCK->dFdCMP Catalyzes dFdCDP Fluorescent dFdCDP (Diphosphate) dFdCMP->dFdCDP dFdCTP Fluorescent dFdCTP (Triphosphate) dFdCDP->dFdCTP RNR Ribonucleotide Reductase (RNR) dFdCDP->RNR Inhibition DNA_Incorporation Incorporation into DNA dFdCTP->DNA_Incorporation Incorporation DNA_Synthesis DNA Synthesis RNR->DNA_Synthesis Provides dNTPs Apoptosis Apoptosis DNA_Incorporation->Apoptosis Leads to

Figure 1: Proposed intracellular activation pathway of fluorescently-labeled this compound.

Experimental Protocols

Protocol 1: Synthesis of Fluorescently-Labeled this compound

This protocol describes a two-step synthesis. First, gemcitabine is fluorescently labeled at the 4-amino group. Second, the fluorescently-labeled gemcitabine is esterified with elaidic acid. This protocol is based on the synthesis of fluorescently-labeled gemcitabine and standard esterification procedures.[2]

Step 1: Synthesis of 4-N-(Fluorophore)-Gemcitabine

Materials:

  • Gemcitabine hydrochloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • NHS-ester functionalized near-infrared (NIR) fluorophore (e.g., Atto680-NHS ester)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Dissolve gemcitabine hydrochloride in anhydrous DMF and add DIPEA to neutralize the hydrochloride salt.

  • Add the NHS-ester functionalized NIR fluorophore to the solution. The molar ratio should be optimized, but a starting point of 1:1.2 (gemcitabine:fluorophore) is recommended.

  • Stir the reaction mixture at room temperature overnight, protected from light.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

  • Characterize the purified product by mass spectrometry and NMR to confirm the structure and purity.

Step 2: Esterification with Elaidic Acid

Materials:

  • 4-N-(Fluorophore)-Gemcitabine

  • Elaidic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-N-(Fluorophore)-Gemcitabine and elaidic acid in anhydrous DCM.

  • Add DCC and a catalytic amount of DMAP to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours, protected from light.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the final product, fluorescently-labeled this compound, by mass spectrometry and NMR.

Synthesis_Workflow Gemcitabine Gemcitabine Step1 Step 1: Fluorescent Labeling (Amide Coupling) Gemcitabine->Step1 Fluorophore_NHS NIR Fluorophore (NHS-ester) Fluorophore_NHS->Step1 Fluorescent_Gem 4-N-(Fluorophore)-Gemcitabine Step1->Fluorescent_Gem Step2 Step 2: Esterification (DCC/DMAP) Fluorescent_Gem->Step2 Elaidic_Acid Elaidic Acid Elaidic_Acid->Step2 Final_Product Fluorescently-Labeled This compound Step2->Final_Product

Figure 2: Synthetic workflow for fluorescently-labeled this compound.

Protocol 2: In Vivo Fluorescence Imaging

This protocol details the in vivo imaging of fluorescently-labeled this compound in a subcutaneous tumor model.

Materials and Equipment:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous pancreatic tumor xenografts)

  • Fluorescently-labeled this compound dissolved in a biocompatible vehicle (e.g., a mixture of DMSO and saline)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (IVIS) equipped with appropriate filters for the chosen NIR fluorophore

  • Analysis software for image quantification

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).

  • Baseline Imaging: Acquire a baseline fluorescence image of the anesthetized mouse before injection of the fluorescent agent to determine autofluorescence levels.

  • Injection: Administer a defined dose of the fluorescently-labeled this compound via tail vein injection. The optimal dose should be determined empirically.

  • Longitudinal Imaging: Acquire fluorescence images at multiple time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the compound.[3]

  • Image Acquisition Parameters: Use the appropriate excitation and emission filters for the fluorophore. For example, for a Cy7-like dye, use an excitation around 700-770 nm and an emission filter with a long-pass at 790 nm.[3]

  • Image Analysis:

    • Define regions of interest (ROIs) over the tumor and various organs (e.g., liver, kidneys, spleen) on the fluorescence images.[4]

    • Quantify the average fluorescence intensity within each ROI at each time point.

    • Correct for background autofluorescence using the pre-injection images.

  • Ex Vivo Imaging: At the final time point, euthanize the mouse and dissect the tumor and major organs. Image the dissected tissues ex vivo to confirm the in vivo biodistribution and obtain more accurate quantification without interference from overlying tissues.

Imaging_Workflow Start Start Anesthetize Anesthetize Tumor-Bearing Mouse Start->Anesthetize Baseline_Image Acquire Baseline Fluorescence Image Anesthetize->Baseline_Image Inject Inject Fluorescent This compound (i.v.) Baseline_Image->Inject Longitudinal_Imaging Acquire Images at Multiple Time Points Inject->Longitudinal_Imaging Analyze Image Analysis: Define ROIs, Quantify Intensity Longitudinal_Imaging->Analyze Euthanize Euthanize Mouse at Final Time Point Analyze->Euthanize ExVivo_Imaging Dissect and Image Tumor and Organs Euthanize->ExVivo_Imaging End End ExVivo_Imaging->End

Figure 3: Experimental workflow for in vivo fluorescence imaging.

Data Presentation

The quantitative data obtained from the in vivo and ex vivo imaging studies should be summarized in clear and structured tables for easy comparison.

Table 1: Biodistribution of Fluorescently-Labeled this compound in Tumor-Bearing Mice (Ex Vivo Analysis)

OrganAverage Fluorescence Intensity (Arbitrary Units) ± SD% Injected Dose per Gram (%ID/g) ± SD
Tumor
Liver
Kidneys
Spleen
Lungs
Heart
Muscle

Note: Data to be populated from experimental results. %ID/g can be calculated by normalizing the fluorescence intensity in each organ to a standard curve of the fluorescent agent and the weight of the organ.

Table 2: Pharmacokinetic Parameters of Fluorescently-Labeled this compound in Plasma

ParameterValue
Cmax (µg/mL)
Tmax (h)
AUC (µg·h/mL)
Half-life (t½) (h)

Note: Data to be obtained from analysis of blood samples collected at various time points post-injection. The pharmacokinetic profile of gemcitabine is known to have a short half-life, and it is anticipated that the elaidate conjugate will exhibit a longer half-life.[5]

Conclusion

The protocols and guidelines presented here provide a framework for the synthesis and in vivo evaluation of fluorescently-labeled this compound. This approach allows for the non-invasive, real-time visualization of the drug's biodistribution, tumor targeting efficiency, and clearance. The quantitative data derived from these studies are crucial for understanding the in vivo behavior of this lipophilic gemcitabine prodrug and can significantly aid in its preclinical development and optimization. Researchers should adapt and optimize these protocols based on their specific experimental setup and the properties of the chosen fluorophore.

References

Troubleshooting & Optimization

Overcoming solubility issues of gemcitabine elaidate in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for gemcitabine elaidate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming the solubility challenges associated with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a lipophilic prodrug of the anticancer agent gemcitabine.[1][2] By attaching elaidic acid (an unsaturated fatty acid), its lipophilicity is increased, which can enhance cellular uptake and protect it from rapid metabolic deactivation compared to the parent gemcitabine.[3][4] However, this modification results in an amphiphilic compound with poor solubility in both aqueous solutions and oils, presenting a significant challenge for developing parenteral formulations.[5]

Q2: How should I prepare an initial stock solution of this compound?

A2: For in vitro experiments, a stock solution of this compound can be prepared by dissolving it in an organic solvent like Dimethyl Sulfoxide (DMSO).[2] One supplier notes a solubility of at least 100 mg/mL in DMSO.[2] When preparing for biological experiments, it is crucial to make further dilutions into your aqueous buffer or isotonic saline. Ensure that the final concentration of the organic solvent is insignificant, as it may have physiological effects.[6]

Q3: What are the primary strategies to formulate this compound in an aqueous medium for experimental use?

A3: Due to its poor aqueous solubility, direct dissolution is often not feasible. The primary strategies involve using advanced formulation techniques to create stable dispersions or encapsulations. These include:

  • Liposomal Formulations: Encapsulating this compound within lipid bilayers to form nanoparticles.[4][7]

  • Solid Lipid Nanoparticles (SLNs): Utilizing a solid lipid core to carry the drug.[8][9]

  • Use of Co-solubilizers: Employing phospholipids and other excipients to form mixed micelles or other colloidal structures that can solubilize the compound.[5]

  • Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes that enhance the aqueous solubility of lipophilic drugs.[10][11]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Q4: I've diluted my DMSO stock of this compound into a buffer (e.g., PBS), and it precipitated. What should I do?

A4: This is a common issue known as "crashing out," where the drug is no longer soluble as the solvent composition changes from organic to aqueous.

  • Initial Checks:

    • Verify Final Concentration: Ensure the final concentration of this compound is not above its solubility limit in the final aqueous medium. This limit is very low.

    • Minimize DMSO Volume: Use the highest possible concentration for your DMSO stock to minimize the volume added to the aqueous phase. A final DMSO concentration of <0.5% is recommended for most cell-based assays.

  • Corrective Actions:

    • Use a Surfactant: Incorporate a biocompatible non-ionic surfactant (e.g., Polysorbate 20, Polysorbate 80) in your aqueous buffer before adding the drug stock. These can help form micelles that stabilize the drug.[12][13]

    • Consider a Formulation Approach: If simple dilution is not effective, you must use a formulation strategy like liposomes or cyclodextrins to properly disperse the drug in the aqueous phase.

Below is a workflow to troubleshoot precipitation issues.

G cluster_0 Troubleshooting Workflow start Precipitation Observed in Aqueous Buffer check_stock 1. Verify Stock Solution - Is it fully dissolved? - Is concentration correct? start->check_stock check_dilution 2. Review Dilution Protocol - Final DMSO % too high? - Final drug concentration too high? check_stock->check_dilution Yes re_dissolve Re-prepare stock solution. Ensure complete dissolution. check_stock->re_dissolve No optimize_dilution Optimize Dilution - Use higher stock concentration. - Reduce final DMSO to <0.5%. check_dilution->optimize_dilution Yes still_precipitates Still Precipitates? check_dilution->still_precipitates No re_dissolve->check_stock optimize_dilution->still_precipitates formulation 3. Implement Formulation Strategy (Direct dilution is not viable) still_precipitates->formulation Yes end Stable Aqueous Formulation Achieved still_precipitates->end No liposomes Liposomes formulation->liposomes cyclodextrins Cyclodextrins formulation->cyclodextrins sln Solid Lipid Nanoparticles formulation->sln liposomes->end cyclodextrins->end sln->end

Caption: Troubleshooting workflow for this compound precipitation.

Q5: My liposomal formulation of this compound shows very low encapsulation efficiency. How can I improve it?

A5: Low encapsulation efficiency for a lipophilic drug like this compound is often related to the lipid composition, drug-to-lipid ratio, or preparation method.

  • Optimize Drug-to-Lipid Ratio: Too much drug relative to the lipid can lead to saturation of the bilayer and expulsion of the drug. Systematically test different drug-to-lipid molar ratios to find the optimal loading.

  • Lipid Composition: The composition of the liposome is critical. Since this compound is lipophilic, it will primarily reside within the lipid bilayer. Ensure your lipid composition (e.g., phospholipids, cholesterol) creates a stable bilayer that can accommodate the drug. A study on Palmitoyl Carnitine-Anchored Nanoliposomes reported a high encapsulation efficiency of 93.25% for this compound.[4]

  • Preparation Method: The thin-film hydration method followed by sonication or extrusion is a common and effective technique.[7][14] Ensure that the lipid film is completely dry and that the hydration step is performed above the phase transition temperature of the lipids to ensure proper formation of the liposomes.

Data Presentation

The following tables summarize key quantitative data for gemcitabine and its formulated derivatives.

Table 1: Solubility of Parent Compound (Gemcitabine) in Various Solvents This data is for the parent drug, gemcitabine, and provides context for its solubility characteristics. The elaidate ester is significantly more lipophilic.

SolventApproximate SolubilityReference
PBS (pH 7.2)~2 mg/mL[6]
DMSO~5 mg/mL[6]
Ethanol~0.25 mg/mL[6]
Water19 mg/mL[15]
Supercritical CO₂0.00295 to 0.08489 g/L[16]

Table 2: Example Characteristics of a this compound Nanoformulation Data from a study on Palmitoyl Carnitine-Anchored Nanoliposomes (PGPLs) for pancreatic cancer.

ParameterValueReference
Particle Size80 ± 2.31 nm[4]
Polydispersity Index (PDI)0.15 ± 0.05[4]
ζ-potential+31.6 ± 3.54 mV[4]
Encapsulation Efficiency93.25%[4]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration

This protocol is a generalized procedure based on common methods for encapsulating lipophilic drugs into liposomes.[7][14]

Materials:

  • This compound

  • Phospholipids (e.g., DPPC, DSPE-PEG2000)

  • Cholesterol

  • Chloroform and Methanol (e.g., 3:1 v/v mixture)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument for size analysis

Workflow Diagram:

G cluster_workflow Liposome Preparation Workflow A 1. Lipid Dissolution Dissolve lipids and this compound in Chloroform/Methanol mixture. B 2. Thin Film Formation Evaporate organic solvents using a rotary evaporator to form a thin lipid film. A->B C 3. Hydration Hydrate the lipid film with an aqueous buffer (above lipid Tc) to form Multilamellar Vesicles (MLVs). B->C D 4. Size Reduction (Sonication/Extrusion) - Sonicate to break up large aggregates. - Extrude through polycarbonate membranes to form Small Unilamellar Vesicles (SUVs). C->D E 5. Purification Remove unencapsulated drug via dialysis or size exclusion chromatography. D->E F 6. Characterization Analyze particle size, PDI, and zeta potential (DLS) and determine encapsulation efficiency (HPLC). E->F

Caption: Experimental workflow for preparing this compound liposomes.

Step-by-Step Procedure:

  • Lipid Dissolution: Weigh the desired amounts of lipids (e.g., DPPC, cholesterol, DSPE-PEG2000) and this compound and dissolve them in a chloroform/methanol mixture in a round-bottom flask.[14]

  • Thin Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 45°C) until a thin, uniform lipid film forms on the flask wall.[14] Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add your pre-warmed aqueous buffer (e.g., PBS) to the flask. Hydrate the film by rotating the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids (e.g., 60°C) for about 1 hour. This will form a milky suspension of multilamellar vesicles (MLVs).[17]

  • Size Reduction:

    • To create smaller, more uniform liposomes, the MLV suspension must be downsized.

    • Sonication: Bath sonicate the suspension for 10-15 minutes.[17]

    • Extrusion: For a more uniform size distribution, pass the liposome suspension through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 200 nm followed by 100 nm). This should also be done at a temperature above the lipid Tc.[14]

  • Purification: To remove any unencapsulated this compound, purify the liposome suspension using a method like dialysis against the buffer or size exclusion chromatography.

  • Characterization: Analyze the final liposomal formulation.

    • Measure the average particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • To determine the encapsulation efficiency, disrupt the liposomes with a suitable solvent (e.g., methanol), and measure the total drug concentration using an analytical technique like HPLC. Compare this to the initial amount of drug added.

References

Investigating unexpected side effects of gemcitabine elaidate in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gemcitabine elaidate in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for using this compound over standard gemcitabine in in vivo models?

This compound (also known as CP-4126 or CO-101) is a lipophilic prodrug of gemcitabine. This modification allows it to enter cells independently of the human equilibrative nucleoside transporter 1 (hENT1).[1][2] Since low expression of hENT1 in tumors can lead to gemcitabine resistance, this compound was designed to overcome this mechanism.[3] Additionally, as a lipid-drug conjugate, it is designed to be protected from rapid degradation by cytidine deaminase, potentially increasing its in vivo activity.[2]

Q2: What are the known signaling pathways affected by this compound?

This compound, as a prodrug of gemcitabine, is expected to impact the same cellular pathways. Gemcitabine's active metabolites inhibit DNA synthesis. Furthermore, resistance to gemcitabine has been linked to the activation of pro-survival signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1] Therefore, studies involving this compound often include the analysis of these pathways to understand its efficacy and potential resistance mechanisms.

Q3: What are the reported side effects of this compound in in vivo studies?

A phase I clinical trial of an oral formulation of this compound (CP-4126) in patients with solid tumors reported drug-related adverse events, the most frequent of which were fatigue and dysgeusia (mostly grade 1-2). One patient experienced a dose-limiting toxicity of grade 3 elevation of aspartate aminotransferase (ASAT).[4] A phase II study comparing this compound (CO-101) to gemcitabine in metastatic pancreatic cancer patients found that the toxicity profiles of both drugs were similar.[3] In a preclinical study in a syngeneic mouse model of pancreatic cancer, this compound administered at 20 mg/kg showed no severe toxicity, as assessed by the appearance, physical activity, and body weights of the animals.[1][2]

Q4: Has this compound shown superior efficacy to gemcitabine in in vivo studies?

While preclinical studies suggested potential for enhanced efficacy, clinical trial results have been mixed. A phase II randomized trial in patients with metastatic pancreatic ductal adenocarcinoma with low tumor hENT1 expression did not show superiority of this compound (CO-101) over gemcitabine in terms of overall survival.[3] Furthermore, a phase I trial of an oral formulation was terminated early due to poor absorption and rapid pre-systemic metabolism, resulting in significantly lower exposure to the active metabolite compared to intravenous gemcitabine.[4]

Troubleshooting Guide

Issue 1: Unexpected Lack of Efficacy in an Oral Dosing Regimen

  • Possible Cause: Poor oral bioavailability of this compound. A phase I clinical trial of an oral formulation of CP-4126 was terminated due to poor absorption and rapid pre-systemic metabolism.[4]

  • Troubleshooting Steps:

    • Switch to Parenteral Administration: Consider changing the route of administration from oral to intravenous (IV) or intraperitoneal (IP) to bypass the gastrointestinal tract and first-pass metabolism.

    • Pharmacokinetic Analysis: If oral administration is necessary, conduct a pharmacokinetic study to determine the plasma concentrations of gemcitabine and its metabolites to assess absorption and bioavailability in your animal model.

    • Formulation Optimization: For oral dosing, the formulation is critical for lipophilic drugs. Investigate different lipid-based formulations to enhance solubility and absorption.

Issue 2: Observing High Inter-animal Variability in Tumor Response

  • Possible Cause: Inconsistent drug formulation or administration. As a lipophilic compound, this compound may be challenging to formulate for consistent in vivo delivery.

  • Troubleshooting Steps:

    • Standardize Formulation Protocol: Ensure a consistent and validated protocol for preparing the this compound formulation for each experiment. This includes precise measurements of all components and consistent mixing procedures.

    • Vehicle Control: Always include a vehicle-only control group to ensure that the vehicle itself is not causing any unexpected effects.

    • Administration Technique: Standardize the administration technique (e.g., injection speed, needle gauge for IV or IP injections) across all animals to minimize variability.

Issue 3: Signs of Toxicity Not Typically Associated with Gemcitabine

  • Possible Cause: Toxicity related to the lipid component or the formulation excipients. Cationic lipids, for example, have been associated with inflammatory responses and toxicity to organs like the lungs and liver when used systemically.[5]

  • Troubleshooting Steps:

    • Evaluate Vehicle Toxicity: Administer the formulation vehicle alone to a cohort of animals to assess its toxicity profile.

    • Histopathological Analysis: Conduct a thorough histopathological examination of major organs (liver, spleen, kidneys, lungs, heart) in both the treatment and vehicle control groups to identify any signs of toxicity.

    • Review Excipient Safety: Carefully review the safety data for all excipients used in the formulation. Consider replacing any components with a known potential for toxicity.

Issue 4: Difficulty in Interpreting Western Blot Results for Signaling Pathways

  • Possible Cause: Issues with sample preparation, antibody selection, or blotting technique.

  • Troubleshooting Steps:

    • Optimize Sample Lysis: Ensure complete lysis of tumor tissue to solubilize all proteins. Use appropriate lysis buffers containing protease and phosphatase inhibitors.

    • Antibody Validation: Use antibodies that have been validated for the species you are working with and for the specific application (Western blotting). Run positive and negative controls to confirm antibody specificity.

    • Loading Controls: Always use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of Gemcitabine and this compound (L_GEM) in MIA PaCa-2 Pancreatic Cancer Cells

CompoundTime PointIC50 (µM)
Gemcitabine48h10 ± 1
This compound48h1.0 ± 0.2
Gemcitabine72h1
This compound72h0.340

Data extracted from a study by Kumar et al. (2024).[1]

Table 2: Adverse Events Reported in a Phase I Clinical Trial of Oral this compound (CP-4126)

Adverse EventGrade
Fatigue1-2
Dysgeusia1-2
Aspartate Aminotransferase (ASAT) Elevation3 (Dose-Limiting Toxicity in 1 patient)

Data from a study by Venugopal et al., as described in a review.[4]

Experimental Protocols

1. In Vivo Antitumor Efficacy and Toxicity Study in a Syngeneic Mouse Model of Pancreatic Cancer

  • Animal Model: KPC (KrasLSL-G12D; p53LoxP; Pdx1-CreER) mouse-derived subcutaneous pancreatic cancer model.[1]

  • Drug Formulation: this compound (L_GEM) to be formulated in a suitable vehicle for intraperitoneal (IP) or intravenous (IV) administration. A common vehicle for lipophilic drugs is a mixture of DMSO, PEG300, Tween 80, and saline. The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.

  • Dosing and Administration:

    • Treatment Group: this compound (20 mg/kg body weight), administered via IP injection three times a week.[1][2]

    • Control Group: Vehicle administered on the same schedule.

  • Monitoring:

    • Tumor Growth: Measure tumor volume with calipers twice a week.

    • Toxicity: Monitor animal body weight twice a week. Observe animals daily for any clinical signs of toxicity, such as changes in appearance (e.g., ruffled fur), physical activity, or behavior.[1][2]

    • Endpoint: At the end of the study, or if humane endpoints are reached, euthanize animals and collect tumors and major organs for further analysis (e.g., histopathology, Western blotting).

2. Western Blot Analysis of PI3K/AKT and ERK Signaling Pathways

  • Sample Preparation:

    • Excise tumors from euthanized mice and snap-freeze in liquid nitrogen.

    • Homogenize frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at high speed to pellet cellular debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates RAS RAS Growth_Factor_Receptor->RAS Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation_Survival

Caption: PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways.

Experimental_Workflow cluster_invivo In Vivo Experiment cluster_exvivo Ex Vivo Analysis Tumor_Implantation Tumor Cell Implantation Treatment This compound or Vehicle Treatment Tumor_Implantation->Treatment Monitoring Monitor Tumor Growth & Animal Welfare Treatment->Monitoring Endpoint Euthanasia & Tissue Collection Monitoring->Endpoint Histopathology Histopathological Analysis of Organs Endpoint->Histopathology Western_Blot Western Blot for Signaling Pathways Endpoint->Western_Blot Troubleshooting_Logic Observation Unexpected Side Effect Observed in Vivo Is_it_in_controls Is the effect also seen in the vehicle control group? Observation->Is_it_in_controls Vehicle_Toxicity Investigate toxicity of the formulation vehicle and excipients. Is_it_in_controls->Vehicle_Toxicity Yes Drug_Toxicity Likely a drug-related side effect. Is_it_in_controls->Drug_Toxicity No Further_Investigation Conduct dose-response toxicity study. Perform histopathology. Drug_Toxicity->Further_Investigation

References

Improving the stability of gemcitabine elaidate liposomal formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for gemcitabine elaidate liposomal formulations. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the stability of these formulations.

Frequently Asked Questions (FAQs)

Q1: What are the main stability challenges encountered with this compound liposomes?

A1: The primary stability challenges for this compound liposomes, much like other liposomal formulations, revolve around both physical and chemical stability. Key issues include:

  • Drug Leakage: Premature release of the encapsulated this compound from the liposomes during storage or in circulation. This can be influenced by the lipid composition, drug-to-lipid ratio, and storage conditions.[1][2]

  • Particle Size Alteration: Changes in the size of liposomes over time, which can manifest as aggregation (clumping of vesicles) or fusion (merging of vesicles to form larger ones).[2] These changes can affect the formulation's biodistribution and efficacy.

  • Chemical Degradation: Hydrolysis of the lipid components or degradation of the this compound molecule itself. Gemcitabine is known to be unstable in acidic conditions.[3]

  • Lamellarity and Structural Integrity: Changes in the bilayer structure of the liposomes, which can impact their drug retention capabilities.

Q2: How does the choice of lipids impact the stability of this compound liposomes?

A2: The lipid composition is a critical factor in determining the stability of the liposomal formulation.

  • Phospholipids: The choice of phospholipids, particularly those with a high phase transition temperature (Tm), can create a more rigid and less permeable lipid bilayer at physiological temperatures, thus reducing drug leakage.[2]

  • Cholesterol: The inclusion of cholesterol is known to enhance membrane packing and reduce the fluidity of the lipid bilayer, which in turn improves stability and minimizes drug leakage.[2]

  • PEGylation: The incorporation of polyethylene glycol (PEG)-conjugated lipids (PEGylation) on the liposome surface creates a hydrophilic barrier. This "stealth" coating reduces opsonization and uptake by the reticuloendothelial system (RES), prolonging circulation time and improving in vivo stability.[4][5]

Q3: What are the recommended storage conditions for this compound liposomal formulations?

A3: For optimal stability, this compound liposomal formulations should generally be stored at 4°C.[4] Freezing should be avoided unless a specific lyophilized formulation with appropriate cryoprotectants has been developed, as the freeze-thaw process can disrupt the liposomal membrane and lead to drug leakage.[6][7] Long-term stability studies are crucial to determine the optimal storage conditions for a specific formulation.

Troubleshooting Guides

Issue 1: Rapid Drug Leakage During Storage

Symptoms:

  • A significant decrease in entrapment efficiency over a short period.

  • The presence of free this compound in the external medium, as determined by techniques like dialysis or size exclusion chromatography followed by HPLC analysis.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Lipid Composition Incorporate cholesterol into the formulation to increase membrane rigidity.[2] Use phospholipids with a higher phase transition temperature (Tm) to create a less permeable bilayer.
High Drug-to-Lipid Ratio Optimize the drug-to-lipid ratio. An excessively high ratio can disrupt the lipid bilayer, leading to instability and leakage.
Suboptimal pH of the External Medium Ensure the pH of the storage buffer is optimized to maintain the stability of both the liposomes and the encapsulated drug. Gemcitabine is more stable at a neutral pH.[3]
Improper Storage Temperature Store the liposomal suspension at 4°C.[4] Avoid freezing, which can damage the liposomes.
Photodegradation Protect the formulation from light during storage and handling.
Issue 2: Increase in Particle Size and Polydispersity Index (PDI) Over Time

Symptoms:

  • An increase in the average particle size and PDI as measured by Dynamic Light Scattering (DLS).

  • Visible aggregation or precipitation in the liposomal suspension.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Surface Charge Incorporate a charged lipid (e.g., a negatively charged phospholipid) into the formulation to increase electrostatic repulsion between liposomes and prevent aggregation.[8]
Lack of Steric Hindrance Include PEGylated lipids in the formulation. The PEG chains provide a steric barrier that prevents close contact and aggregation of liposomes.[4]
Inappropriate Ionic Strength of the Medium Optimize the ionic strength of the storage buffer. High ionic strength can screen surface charges and promote aggregation.
Lyophilization without Cryoprotectant If lyophilizing the formulation, use a cryoprotectant such as sucrose or trehalose to protect the liposomes during the freeze-drying process.[6][7]

Experimental Protocols

Protocol 1: Determination of Entrapment Efficiency and Drug Loading

This protocol outlines the use of size exclusion chromatography (SEC) to separate free drug from liposome-encapsulated drug, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Preparation of SEC Column: A small column is packed with Sephadex G-50 or a similar matrix and equilibrated with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Separation: A known volume of the liposomal formulation is applied to the top of the SEC column.

  • Elution: The liposomes are eluted from the column using the equilibration buffer. The larger liposomes will pass through the column in the void volume, while the smaller, free drug molecules will be retained and elute later.

  • Collection: The fraction containing the liposomes is collected.

  • Lysis of Liposomes: The collected liposome fraction is disrupted to release the encapsulated drug. This can be achieved by adding a suitable solvent like acetonitrile or methanol and sonicating.[9]

  • Quantification by HPLC: The amount of this compound in the lysed liposome fraction is quantified using a validated HPLC method.[3][9][10]

  • Calculation:

    • Entrapment Efficiency (%EE): (Amount of drug in liposomes / Total initial amount of drug) x 100

    • Drug Loading (%DL): (Amount of drug in liposomes / Total amount of lipid) x 100

Protocol 2: In Vitro Drug Release Study

This protocol describes a dialysis method to assess the in vitro release profile of this compound from the liposomes.

Methodology:

  • Preparation of Dialysis Setup: A known volume of the liposomal formulation is placed into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.

  • Dialysis: The dialysis bag is placed in a larger volume of release medium (e.g., PBS at pH 7.4, representing physiological conditions, or acetate buffer at pH 5.5, simulating the endosomal environment) and maintained at 37°C with constant stirring.[1]

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn. An equal volume of fresh release medium is added to maintain a constant volume.

  • Quantification: The concentration of released this compound in the collected samples is determined by HPLC.

  • Data Analysis: The cumulative percentage of drug released is plotted against time to generate the release profile.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Formulation Preparation cluster_char Initial Characterization cluster_stability Stability Study cluster_analysis Analysis at Each Time Point prep Liposome Preparation (e.g., Thin-film hydration) drug_loading Drug Loading (e.g., Passive or Active) prep->drug_loading extrusion Extrusion for Size Homogenization drug_loading->extrusion dls Particle Size & PDI (DLS) extrusion->dls t=0 zeta Zeta Potential extrusion->zeta t=0 ee_dl Entrapment Efficiency & Drug Loading (HPLC) extrusion->ee_dl t=0 storage Storage at Defined Conditions (e.g., 4°C, 25°C) extrusion->storage sampling Sampling at Time Points (t=0, 1, 2, 4 weeks) storage->sampling dls_t Particle Size & PDI sampling->dls_t ee_t Drug Leakage (%EE) sampling->ee_t visual Visual Inspection sampling->visual

Caption: Workflow for assessing the stability of this compound liposomes.

troubleshooting_logic Troubleshooting Logic for Formulation Instability start Instability Observed issue_type Identify Issue Type start->issue_type leakage Drug Leakage issue_type->leakage Chemical aggregation Aggregation/ Size Increase issue_type->aggregation Physical cause_leakage Potential Causes? leakage->cause_leakage sol_lipid Modify Lipid Composition (e.g., add Cholesterol) cause_leakage->sol_lipid Membrane Fluidity sol_ratio Optimize Drug:Lipid Ratio cause_leakage->sol_ratio Bilayer Disruption sol_storage Check Storage Conditions (Temp, pH) cause_leakage->sol_storage Environmental cause_agg Potential Causes? aggregation->cause_agg sol_peg Incorporate PEG-Lipid cause_agg->sol_peg Steric Hindrance sol_charge Add Charged Lipid cause_agg->sol_charge Electrostatic Repulsion sol_ionic Adjust Ionic Strength cause_agg->sol_ionic Charge Screening

Caption: Decision tree for troubleshooting common stability issues.

References

Gemcitabine Elaidate Experiments: A Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for gemcitabine elaidate experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during the use of this compound. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to help ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from standard gemcitabine?

This compound is a lipophilic prodrug of gemcitabine, an established chemotherapeutic agent.[1] The key difference lies in the addition of an elaidic acid moiety, which increases the molecule's lipophilicity. This modification allows this compound to enter cells independently of the human equilibrative nucleoside transporter 1 (hENT1), which is often a mechanism of resistance to standard gemcitabine.[1][2] Once inside the cell, esterases cleave the elaidic acid, releasing gemcitabine to be converted into its active phosphorylated forms.

Q2: What are the known signaling pathways affected by this compound?

Gemcitabine, the active component of this compound, primarily exerts its cytotoxic effects by inhibiting DNA synthesis. However, resistance to gemcitabine can be mediated by the activation of pro-survival signaling pathways. Key pathways implicated in gemcitabine resistance, and therefore relevant to this compound efficacy, include the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK pathways.[2][3] The activation of these pathways can promote cell survival and diminish the apoptotic effects of the drug.

Q3: How should I dissolve and store this compound?

Proper handling of this compound is critical for reproducible results. Due to its lipophilic nature, it has low solubility in aqueous solutions.

  • Solvents: For in vitro experiments, this compound can be dissolved in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol.

  • Storage: Stock solutions should be stored at -20°C or -80°C for long-term stability. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Powdered this compound is stable at room temperature for short-term shipping but should be stored at -20°C upon receipt for long-term stability.

Troubleshooting Inconsistent Experimental Results

Section 1: Cell Viability Assays (e.g., MTT, XTT)

Q1: I am observing inconsistent IC50 values for this compound in my MTT assays. What could be the cause?

Inconsistent IC50 values in MTT assays with this compound can stem from several factors, often related to its lipophilic properties and the nature of the assay itself.

  • Compound Precipitation: this compound's low aqueous solubility can lead to precipitation in the culture medium, especially at higher concentrations. This reduces the effective concentration of the drug and leads to variability.

    • Troubleshooting:

      • Visually inspect the culture medium for any signs of precipitation after adding the drug.

      • Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all wells (typically <0.5%).

      • Consider using a different solvent or a formulation aid if precipitation persists.

  • Cell Seeding Density: The number of cells seeded can significantly impact the outcome of an MTT assay.

    • Troubleshooting:

      • Optimize the cell seeding density to ensure cells are in the exponential growth phase throughout the experiment.

      • Maintain consistent cell numbers across all plates and experiments.

  • Interaction with Serum Proteins: The lipophilic nature of this compound may lead to binding with proteins in the fetal bovine serum (FBS), reducing its bioavailability.

    • Troubleshooting:

      • Maintain a consistent percentage of FBS across all experiments.

      • Consider reducing the FBS concentration during the drug treatment period, if compatible with your cell line.

  • Assay Interference: Some compounds can directly interact with the MTT reagent, leading to false-positive or false-negative results.

    • Troubleshooting:

      • Run a control plate with this compound in cell-free medium to check for any direct reduction of the MTT reagent.

      • Consider using an alternative viability assay that relies on a different mechanism, such as a resazurin-based assay or a direct cell counting method (e.g., Trypan Blue exclusion).

Typical MTT Assay Parameters:

ParameterRecommendation
Cell Seeding Density 5,000 - 10,000 cells/well (96-well plate)
Drug Incubation Time 48 - 72 hours
MTT Reagent Concentration 0.5 mg/mL
MTT Incubation Time 2 - 4 hours
Solubilizing Agent DMSO or a dedicated solubilization buffer
Wavelength 570 nm
Section 2: Western Blot Analysis

Q2: I am having trouble detecting changes in the expression of signaling proteins (e.g., p-AKT, p-ERK) after this compound treatment. What can I do?

Difficulties in detecting protein expression changes via Western blot can be due to issues with sample preparation, protein loading, or antibody performance.

  • Inefficient Cell Lysis: The lipophilic nature of this compound might lead to its partitioning into cellular membranes, potentially affecting the efficiency of cell lysis and protein extraction.

    • Troubleshooting:

      • Use a lysis buffer containing strong detergents (e.g., RIPA buffer).

      • Incorporate mechanical disruption methods like sonication or shearing with a needle to ensure complete cell lysis.

  • Suboptimal Protein Concentration: Insufficient protein loading can make it difficult to detect subtle changes in protein expression.

    • Troubleshooting:

      • Perform a protein quantification assay (e.g., BCA assay) to ensure equal protein loading in all lanes.

      • For low-abundance proteins, consider loading a higher amount of total protein (e.g., 20-30 µg).

  • Phosphorylated Protein Instability: Phosphorylated proteins are susceptible to dephosphorylation by phosphatases released during cell lysis.

    • Troubleshooting:

      • Always include phosphatase inhibitors in your lysis buffer.

      • Keep samples on ice or at 4°C throughout the preparation process.

  • Antibody Issues: The primary or secondary antibodies may not be optimal for detecting the target protein.

    • Troubleshooting:

      • Optimize the dilution of your primary and secondary antibodies.

      • Ensure your primary antibody is validated for the species you are working with.

      • Use a positive control to confirm that your antibodies and detection system are working correctly.

General Western Blot Protocol Summary:

StepKey Considerations
Cell Lysis Use RIPA buffer with protease and phosphatase inhibitors. Keep samples on ice.
Protein Quantification Use a BCA or Bradford assay for accurate quantification.
SDS-PAGE Load 20-30 µg of protein per lane.
Transfer Ensure complete transfer of proteins to the membrane (PVDF or nitrocellulose).
Blocking Block for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
Primary Antibody Incubate overnight at 4°C with optimized antibody dilution.
Secondary Antibody Incubate for 1 hour at room temperature.
Detection Use an appropriate ECL substrate and imaging system.
Section 3: Cell Cycle Analysis

Q3: My cell cycle analysis results after this compound treatment are not showing a clear cell cycle arrest. What could be the problem?

A lack of a clear cell cycle arrest could be due to the timing of the analysis, the concentration of the drug, or issues with the staining protocol.

  • Incorrect Timing of Analysis: The effects of this compound on the cell cycle are time-dependent.

    • Troubleshooting:

      • Perform a time-course experiment to identify the optimal time point for observing cell cycle arrest (e.g., 24, 48, and 72 hours post-treatment).

  • Suboptimal Drug Concentration: The concentration of this compound used may be too low to induce a significant cell cycle arrest or too high, leading to widespread apoptosis that masks specific cell cycle phase accumulation.

    • Troubleshooting:

      • Test a range of concentrations around the previously determined IC50 value.

  • Staining Protocol Issues: Inadequate cell fixation or permeabilization can lead to poor DNA staining and an inaccurate cell cycle profile.

    • Troubleshooting:

      • Ensure proper fixation with cold 70% ethanol.

      • Treat with RNase A to prevent staining of double-stranded RNA.

      • Use a sufficient concentration of a DNA-intercalating dye like propidium iodide.

Visualizing Experimental Workflows and Signaling Pathways

To aid in understanding the experimental processes and the underlying molecular mechanisms, the following diagrams have been generated.

experimental_workflow cluster_prep Sample Preparation cluster_assays Downstream Assays cell_culture Cell Culture drug_treatment This compound Treatment cell_culture->drug_treatment cell_harvest Cell Harvesting drug_treatment->cell_harvest mtt MTT Assay (Viability) cell_harvest->mtt Seed cells in 96-well plate wb Western Blot (Protein Expression) cell_harvest->wb Lyse cells and quantify protein fcm Flow Cytometry (Cell Cycle) cell_harvest->fcm Fix and stain cells

A typical experimental workflow for assessing the effects of this compound.

signaling_pathway cluster_gem This compound Action cluster_resistance Resistance Pathways gem_elaidate This compound gemcitabine Gemcitabine gem_elaidate->gemcitabine Esterases active_metabolites Active Metabolites (dFdCTP) gemcitabine->active_metabolites dna_synthesis DNA Synthesis Inhibition active_metabolites->dna_synthesis apoptosis Apoptosis dna_synthesis->apoptosis pi3k PI3K akt AKT pi3k->akt mtor mTOR akt->mtor survival Cell Survival mtor->survival ras RAS raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->survival survival->apoptosis Inhibits

Signaling pathways involved in this compound action and resistance.

References

Technical Support Center: Enhancing Gemcitabine Elaidate Delivery to Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the delivery of gemcitabine elaidate to solid tumors.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it differ from gemcitabine?

This compound is a lipophilic prodrug of the chemotherapy agent gemcitabine.[1][2] It is synthesized by covalently linking gemcitabine with elaidic acid.[3] This modification increases its lipophilicity, allowing it to permeate cell membranes independently of the human equilibrative nucleoside transporter 1 (hENT1).[3][4][5] This is advantageous as low hENT1 expression is a known mechanism of resistance to gemcitabine in various cancers.[3][6] Once inside the cell, this compound is hydrolyzed by intracellular esterases to release gemcitabine, which is then phosphorylated to its active metabolites that inhibit DNA synthesis and induce apoptosis.[1][2]

2. What are the primary challenges in delivering this compound to solid tumors?

Despite its advantages, delivering this compound effectively to solid tumors presents several challenges:

  • Low Water Solubility: Its lipophilic nature results in poor solubility in aqueous solutions, making formulation for intravenous administration challenging.[3]

  • Tumor Microenvironment: The dense stroma and abnormal vasculature of many solid tumors can impede the penetration of therapeutic agents.[7]

  • Drug Resistance: While it bypasses hENT1-mediated resistance, intrinsic or acquired resistance to gemcitabine's mechanism of action can still occur.[5]

3. What are the current strategies being explored to enhance the delivery of this compound?

Current research focuses on advanced drug delivery systems and combination therapies:

  • Nanocarriers: Liposomes and nanoparticles are being extensively investigated to encapsulate this compound.[3][8] These carriers can protect the drug from premature degradation, improve its pharmacokinetic profile, and potentially enhance its accumulation in tumors through the Enhanced Permeability and Retention (EPR) effect.[3][8]

  • Surface Modifications: Modifying the surface of nanocarriers with cationic lipids or targeting ligands can improve their interaction with the negatively charged tumor neovasculature and cancer cells.[3][9]

  • Combination Therapies: Combining this compound with other agents, such as Protein Kinase C (PKC) inhibitors or targeted therapies like ONC201, is being explored to overcome resistance pathways and enhance anti-tumor activity.[3][5]

Troubleshooting Guides

Low In Vitro Cytotoxicity
Potential Cause Troubleshooting Steps
Poor drug solubility in culture media. Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) before diluting it in the culture medium. Ensure the final solvent concentration is non-toxic to the cells.
Incorrect dosage or incubation time. Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line.[5][10]
Cell line resistance. Consider using a 3D spheroid model, which can better mimic the in vivo tumor microenvironment and drug penetration barriers.[3][9] Evaluate the expression of downstream targets of gemcitabine to investigate potential resistance mechanisms.
Degradation of the drug. Ensure proper storage of the this compound stock solution, typically at -20°C or -80°C.[10] Minimize freeze-thaw cycles.
Issues with Nanoparticle Formulation
Potential Cause Troubleshooting Steps
Low encapsulation efficiency. Optimize the drug-to-lipid ratio. Modify the formulation method; for example, a modified hydration method has been shown to be effective for this compound-loaded liposomes.[3]
Large particle size or high polydispersity index (PDI). Adjust the sonication or extrusion parameters during nanoparticle preparation. Optimize the lipid composition of the formulation.
Poor stability and aggregation. Incorporate PEGylated lipids into the formulation to create a stealth coating, which can improve stability and circulation time.[3]

Quantitative Data Summary

In Vitro Cytotoxicity of Gemcitabine vs. This compound
Cell LineDrugIncubation Time (h)IC50 (µM)
MIA PaCa-2Gemcitabine4810 ± 1
MIA PaCa-2This compound481.0 ± 0.2
MIA PaCa-2Gemcitabine721
MIA PaCa-2This compound720.34

Data extracted from a study on pancreatic cancer cells.[5]

Physicochemical Properties of this compound-Loaded Nanoliposomes
FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
PGPLs80 ± 2.310.15 ± 0.05+31.6 ± 3.5493.25

PGPLs: PKC inhibitor-anchored this compound-loaded PEGylated nanoliposomes.[3][9][11][12]

Experimental Protocols

MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of this compound or control vehicle for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[5][13]

Clonogenic Assay for Colony Formation
  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.

  • Drug Treatment: Treat the cells with the drug for a specific period (e.g., 24 hours).

  • Colony Formation: Replace the drug-containing medium with fresh medium and allow the cells to grow for 10-14 days until visible colonies are formed.

  • Staining: Fix the colonies with methanol and stain with crystal violet.

  • Quantification: Count the number of colonies and analyze the colony size.[9][14]

Visualizations

Gemcitabine_Metabolism cluster_cell Intracellular Space Gemcitabine_Elaidate This compound Gemcitabine_Elaidate_inside This compound Gemcitabine_Elaidate->Gemcitabine_Elaidate_inside Passive Diffusion (hENT1-independent) Gemcitabine Gemcitabine Gemcitabine_Elaidate_inside->Gemcitabine Esterases dFdCMP dFdCMP Gemcitabine->dFdCMP dCK dFdCDP dFdCDP dFdCMP->dFdCDP UMP-CMPK dFdCTP dFdCTP dFdCDP->dFdCTP NDPK DNA_Synthesis Inhibition of DNA Synthesis dFdCTP->DNA_Synthesis

Caption: Intracellular metabolism of this compound.

PI3K_AKT_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival ONC201 ONC201 ONC201->PI3K ONC201->AKT

Caption: Simplified PI3K/AKT/mTOR signaling pathway and inhibition by ONC201.

Experimental_Workflow Formulation Nanoparticle Formulation Characterization Physicochemical Characterization (Size, PDI, Zeta, EE%) Formulation->Characterization In_Vitro In Vitro Studies Characterization->In_Vitro Cell_Viability Cell Viability (MTT Assay) In_Vitro->Cell_Viability Colony_Formation Colony Formation (Clonogenic Assay) In_Vitro->Colony_Formation Cellular_Uptake Cellular Uptake In_Vitro->Cellular_Uptake In_Vivo In Vivo Studies (Xenograft Model) In_Vitro->In_Vivo

Caption: General experimental workflow for nanoparticle-based drug delivery.

References

Addressing batch-to-batch variability of synthesized gemcitabine elaidate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability during the synthesis of gemcitabine elaidate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis challenging?

This compound is a lipophilic prodrug of the anticancer agent gemcitabine. It is synthesized by esterifying gemcitabine with elaidic acid. The lipophilic nature of the elaidic acid tail is intended to improve the cellular uptake and pharmacokinetic profile of gemcitabine.[1][2][3] The primary challenge in its synthesis is achieving consistent batch-to-batch quality, which can be affected by factors such as the purity of starting materials, reaction conditions, and the purification process. The presence of multiple reactive sites on the gemcitabine molecule can lead to the formation of a mixture of acylated products, further complicating the synthesis.

Q2: What are the critical quality attributes (CQAs) for synthesized this compound?

The critical quality attributes for this compound include:

  • Purity: Absence of unreacted starting materials, byproducts, and other impurities.

  • Identity: Confirmation of the correct chemical structure.

  • Yield: The amount of product obtained in relation to the theoretical maximum.

  • Physical Properties: Appearance, solubility, and melting point.

  • Stability: Resistance to degradation under storage and handling conditions.

Q3: What analytical methods are recommended for characterizing this compound?

A combination of analytical techniques is recommended for the comprehensive characterization of this compound:

  • High-Performance Liquid Chromatography (HPLC): To determine purity and quantify the product. A reverse-phase C18 column is often used.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify the position of esterification.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups and confirm the presence of the ester linkage.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction.- Ensure starting materials are fully dissolved. - Optimize reaction time and temperature. - Use a slight excess of the acylating agent (elaidic acid chloride).
Degradation of product during workup or purification.- Use mild purification techniques. - Avoid prolonged exposure to high temperatures or extreme pH.
Low Purity / Multiple Spots on TLC Formation of multiple acylated products (e.g., at the 3'-hydroxyl or the N4-amino group).- Use protecting groups for the N4-amino and 3'-hydroxyl groups of gemcitabine prior to esterification. - Optimize the stoichiometry of reactants to favor mono-esterification at the 5'-hydroxyl position.
Presence of unreacted starting materials.- Adjust the stoichiometry of the reactants. - Increase reaction time or temperature cautiously.
Impure starting materials (gemcitabine or elaidic acid chloride).- Verify the purity of starting materials using appropriate analytical methods before use.
Inconsistent Spectroscopic Data (NMR, MS) Isomeric impurities or incorrect esterification site.- Carefully analyze 2D NMR data (e.g., HMBC, HSQC) to confirm the site of esterification. - Use high-resolution mass spectrometry to confirm the elemental composition.
Residual solvent.- Ensure the product is thoroughly dried under high vacuum.
Poor Solubility of the Final Product Presence of insoluble impurities.- Recrystallize the product from a suitable solvent system.
Incorrect polymorphic form.- Characterize the solid-state properties of the product using techniques like XRD or DSC.

Experimental Protocols

Synthesis of this compound

This protocol is based on the general principle of esterification of a nucleoside with an acyl chloride.

  • Preparation of Reactants:

    • Dissolve gemcitabine in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).

    • In a separate flask, dissolve elaidic acid chloride in the same anhydrous solvent.

  • Reaction:

    • Under an inert atmosphere (e.g., nitrogen or argon), slowly add the elaidic acid chloride solution to the gemcitabine solution at a controlled temperature (e.g., 0 °C to room temperature).

    • The reaction may be facilitated by the addition of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl generated during the reaction.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by adding a protic solvent like methanol.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified using column chromatography on silica gel, eluting with a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

Characterization of this compound

Table 1: Analytical Methods and Expected Results

Analytical Method Parameter Expected Result
HPLC Purity> 95%
Retention TimeDependent on the specific method, but will be longer than gemcitabine due to increased lipophilicity.
¹H NMR Chemical ShiftsAppearance of signals corresponding to the elaidate chain protons. A downfield shift of the 5'-protons of the gemcitabine moiety is expected upon esterification.
¹³C NMR Chemical ShiftsAppearance of a carbonyl signal for the ester group and signals for the aliphatic carbons of the elaidate chain.
Mass Spectrometry Molecular Ion Peak[M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of this compound (C₂₇H₄₃F₂N₃O₅, MW: 527.65 g/mol ).[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization reactants 1. Prepare Reactants (Gemcitabine & Elaidic Acid Chloride in DMF) reaction 2. Reaction (Controlled Temperature, Inert Atmosphere) reactants->reaction workup 3. Workup & Purification (Quenching, Solvent Removal, Chromatography) reaction->workup hplc HPLC (Purity & Quantification) workup->hplc nmr NMR (Structure Elucidation) workup->nmr ms Mass Spectrometry (Molecular Weight Confirmation) workup->ms final_product Pure this compound hplc->final_product nmr->final_product ms->final_product

Caption: Experimental workflow for the synthesis and characterization of this compound.

signaling_pathway cluster_cell Cancer Cell ge This compound (Lipophilic Prodrug) uptake Cellular Uptake (hENT1-independent) ge->uptake hydrolysis Esterase Hydrolysis uptake->hydrolysis gem Gemcitabine hydrolysis->gem dck Deoxycytidine Kinase gem->dck gdp dFdCDP dck->gdp gtp dFdCTP dck->gtp rnr Ribonucleotide Reductase gdp->rnr dna_inc DNA Incorporation gtp->dna_inc dna_syn DNA Synthesis rnr->dna_syn apoptosis Apoptosis dna_inc->apoptosis

Caption: Hypothetical signaling pathway of this compound in a cancer cell.

troubleshooting_guide node_issue node_issue node_action node_action node_issue->node_action Check for multiple acylation products. Verify starting material purity. Optimize chromatography. start Batch Fails QC purity Low Purity? start->purity purity->node_issue Yes yield Low Yield? purity->yield No spectra Inconsistent Spectra? yield->spectra No node_issue2 node_issue2 yield->node_issue2 Yes spectra->node_action Review other parameters node_issue3 node_issue3 spectra->node_issue3 Yes node_action2 node_action2 node_issue2->node_action2 Optimize reaction conditions (time, temp). Check for product degradation during workup. node_action3 node_action3 node_issue3->node_action3 Confirm esterification site with 2D NMR. Ensure sample is free of residual solvents.

References

Technical Support Center: Analysis of Gemcitabine Elaidate and Its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on refining analytical methods for detecting gemcitabine elaidate and its degradation products. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from gemcitabine?

This compound is a lipophilic prodrug of the anticancer agent gemcitabine.[1][] It is an ester derivative formed between gemcitabine and elaidic acid, an unsaturated fatty acid. This modification increases the lipophilicity of the drug, which can enhance its cellular uptake and alter its metabolic profile compared to the more hydrophilic gemcitabine hydrochloride.[1][]

Q2: What are the expected degradation pathways for this compound?

The primary degradation pathway for this compound is the hydrolysis of the elaidate ester bond, which is often catalyzed by intracellular esterases, to release the active drug, gemcitabine, and elaidic acid. Additionally, the gemcitabine moiety can undergo further degradation, similar to gemcitabine hydrochloride, which includes deamination to form the inactive uridine analogue, 2',2'-difluorodeoxyuridine (dFdU).[3] Under acidic conditions, the formation of various hydrolytic products can occur, while alkaline conditions may lead to different and more extensive degradation.[4][5]

Q3: Why can't I use the same HPLC method for this compound as I use for gemcitabine hydrochloride?

Due to the significant difference in polarity between the lipophilic this compound and the hydrophilic gemcitabine hydrochloride, a single HPLC method is unlikely to be suitable for both. A method optimized for gemcitabine will likely result in poor retention and peak shape for this compound. Conversely, a method designed for the lipophilic prodrug may lead to very long retention times for the polar gemcitabine and other polar degradants. Therefore, a dedicated stability-indicating method is required to separate the prodrug from its active form and all potential degradation products.

Troubleshooting Guide

Issue 1: Poor peak shape (tailing or fronting) for this compound.

  • Possible Cause: Interaction of the lipophilic analyte with the stationary phase or issues with the sample solvent.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Increase the proportion of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase to improve the elution of the lipophilic this compound. A gradient elution is highly recommended.

    • Adjust pH: While gemcitabine has a pKa of 3.5, the pH of the mobile phase can still influence peak shape.[6] Experiment with a pH range around neutral (e.g., pH 6.8-7.2) to minimize secondary interactions with the silica backbone of the column.

    • Change Column: Consider using a C8 or a phenyl-hexyl column instead of a C18 column to reduce the hydrophobic interactions and potentially improve peak symmetry.

    • Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.

Issue 2: Inadequate separation between this compound, gemcitabine, and elaidic acid.

  • Possible Cause: The chromatographic conditions are not optimized to resolve compounds with very different polarities.

  • Troubleshooting Steps:

    • Implement Gradient Elution: A gradient elution is essential for separating the nonpolar this compound from the polar gemcitabine. Start with a higher aqueous composition to retain and separate gemcitabine and other polar degradants, then ramp up the organic solvent concentration to elute elaidic acid and this compound.

    • Adjust Gradient Slope: A shallow gradient will provide better resolution between closely eluting peaks.

    • Consider Ion-Pairing Reagents: For better retention and peak shape of the acidic elaidic acid, a volatile ion-pairing agent like triethylamine (TEA) or dimethylhexylamine (DMHA) can be added to the mobile phase at a low concentration (0.05-0.1%).

    • LC-MS/MS for Elaidic Acid: Elaidic acid does not have a strong chromophore for UV detection. If quantification of elaidic acid is critical, using a mass spectrometer (MS) or a charged aerosol detector (CAD) is recommended.

Issue 3: Low recovery of this compound during sample preparation.

  • Possible Cause: Adsorption of the lipophilic compound to plasticware or insolubility in the extraction solvent.

  • Troubleshooting Steps:

    • Use Appropriate Labware: Utilize low-binding microcentrifuge tubes and pipette tips. Silanized glassware can also minimize adsorption.

    • Optimize Extraction Solvent: For plasma or tissue samples, a liquid-liquid extraction with a non-polar solvent like ethyl acetate or methyl tert-butyl ether (MTBE) may be more effective than protein precipitation with acetonitrile or methanol for extracting the lipophilic this compound.

    • Solubility: Ensure the final sample extract is dissolved in a solvent with sufficient organic content to maintain the solubility of this compound before injection.

Experimental Protocols

Representative Stability-Indicating HPLC-UV Method

This is a representative method and may require optimization for specific instrumentation and samples.

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 40% B; 5-20 min: 40-90% B; 20-25 min: 90% B; 25-26 min: 90-40% B; 26-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 270 nm
Injection Volume 10 µL
Forced Degradation Study Protocol

Forced degradation studies are crucial for developing a stability-indicating method.[7]

ConditionProcedure
Acid Hydrolysis Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
Base Hydrolysis Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 4 hours.
Oxidative Degradation Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose solid this compound to 80°C for 48 hours.
Photolytic Degradation Expose a solution of this compound to UV light (254 nm) and visible light for 24 hours.

Samples should be neutralized before injection where applicable. A control sample (unstressed) should be analyzed alongside the stressed samples.

Quantitative Data Summary

The following tables summarize typical validation parameters for HPLC methods used in the analysis of gemcitabine and its derivatives. These values should be established during the validation of a specific method for this compound.

Table 1: Method Validation Parameters

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1

Table 2: Forced Degradation Results Summary (Hypothetical)

Stress Condition% Degradation of this compoundMajor Degradation Products
0.1 M HCl, 60°C, 24h ~15%Gemcitabine, Elaidic Acid
0.1 M NaOH, 60°C, 4h ~40%Gemcitabine, Elaidic Acid, dFdU
3% H₂O₂, RT, 24h ~10%Oxidized impurities
80°C, 48h (solid) < 5%-
Photolytic ~5%Minor degradants

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation start This compound Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress dissolve Dissolution in Appropriate Solvent start->dissolve stress->dissolve dilute Dilution to Working Concentration dissolve->dilute hplc HPLC System (C18 Column, Gradient Elution) dilute->hplc detect UV Detection (270 nm) hplc->detect data Data Acquisition and Processing detect->data spec Specificity data->spec lin Linearity data->lin acc Accuracy data->acc prec Precision data->prec robust Robustness data->robust

Figure 1: Experimental workflow for the development and validation of a stability-indicating HPLC method.

degradation_pathway GE This compound G Gemcitabine GE->G Hydrolysis (Esterase, Acid, Base) EA Elaidic Acid GE->EA Hydrolysis (Esterase, Acid, Base) dFdU 2',2'-difluorodeoxyuridine (dFdU) G->dFdU Deamination Other Other Degradation Products G->Other Acid/Base Degradation

Figure 2: Potential degradation pathways of this compound.

References

Validation & Comparative

Comparative Cytotoxicity of Gemcitabine Elaidate and Other Nucleoside Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vitro cytotoxicity of gemcitabine elaidate against its parent drug, gemcitabine, and other prominent nucleoside analogs. The data presented is intended to inform researchers, scientists, and drug development professionals on the relative potency of these compounds in various cancer cell lines.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values for this compound and other nucleoside analogs as reported in the literature. These values are indicative of the drug concentration required to inhibit 50% of cell viability or growth.

CompoundCell LineAssay DurationIC50 / EC50 (µM)Reference
This compound (L_GEM) MIA PaCa-2 (Pancreatic Cancer)48 hours1.0 ± 0.2[1][2]
MIA PaCa-2 (Pancreatic Cancer)72 hours0.34[2]
BxPC-3 (Pancreatic Cancer)Not Specified~3-fold lower than Gemcitabine[3]
Gemcitabine (GEM) MIA PaCa-2 (Pancreatic Cancer)48 hours10 ± 1[1]
MIA PaCa-2 (Pancreatic Cancer)72 hours1[2]
Clofarabine (CAFdA) Leukemic cells (CLL)48 hours0.08 (median)[4]
Leukemic cells (AML)48 hours0.12 (median)[4]
Cladribine (CdA) Leukemic cells (CLL)48 hours0.16 (median)[4]
Leukemic cells (AML)48 hours0.15 (median)[4]

Experimental Protocols

The following is a representative methodology for determining the in vitro cytotoxicity of nucleoside analogs using the MTT assay, a common colorimetric method.[5][6]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Culture: Human cancer cell lines (e.g., MIA PaCa-2 pancreatic cancer cells) are maintained in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density (e.g., 250,000 cells/mL) and allowed to adhere overnight.[6]

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the nucleoside analogs (e.g., this compound, gemcitabine). A control group receives medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).[1][2]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional period (typically 2-4 hours) to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the drug that causes a 50% reduction in cell viability, is then determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Visualizing Mechanisms and Workflows

Mechanism of Action of Gemcitabine and its Analogs

Nucleoside analogs, including gemcitabine and its derivatives, exert their cytotoxic effects by interfering with DNA synthesis.[7] this compound, a lipophilic prodrug of gemcitabine, is designed to enter cells more readily, independent of the human equilibrative nucleoside transporter-1 (hENT1).[1][2][8] Once inside the cell, it is converted to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[9][10]

Gemcitabine_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Gemcitabine_Elaidate This compound Gemcitabine Gemcitabine Gemcitabine_Elaidate->Gemcitabine Hydrolysis dFdCDP dFdCDP (Gemcitabine Diphosphate) Gemcitabine->dFdCDP Phosphorylation dFdCTP dFdCTP (Gemcitabine Triphosphate) dFdCDP->dFdCTP Phosphorylation RNR Ribonucleotide Reductase dFdCDP->RNR Inhibits DNA_Synthesis DNA Synthesis dFdCTP->DNA_Synthesis Incorporated into DNA, Inhibits RNR->DNA_Synthesis Required for Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to

Caption: Mechanism of action of gemcitabine and its elaidate prodrug.

Experimental Workflow for Cytotoxicity Assessment

The general workflow for assessing the in vitro cytotoxicity of nucleoside analogs involves a series of standardized steps, from cell culture preparation to data analysis.

Cytotoxicity_Workflow Cell_Culture 1. Cell Line Culture Seeding 2. Cell Seeding in 96-well plates Cell_Culture->Seeding Treatment 3. Drug Treatment (Varying Concentrations) Seeding->Treatment Incubation 4. Incubation (e.g., 48-72h) Treatment->Incubation MTT_Assay 5. MTT Assay Incubation->MTT_Assay Data_Analysis 6. Data Analysis (Calculate IC50) MTT_Assay->Data_Analysis

Caption: General experimental workflow for in vitro cytotoxicity testing.

Signaling Pathway Inhibition

Combination therapies involving this compound have been explored to overcome drug resistance. For instance, the combination of this compound with ONC201 has been shown to inhibit the PI3K/AKT and MEK signaling pathways, which are often activated in cancer and contribute to cell survival and proliferation.[11]

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K MEK MEK Receptor->MEK AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival ERK ERK MEK->ERK ERK->Cell_Survival L_GEM_ONC201 This compound + ONC201 L_GEM_ONC201->PI3K Inhibits L_GEM_ONC201->MEK Inhibits

Caption: Inhibition of PI3K/AKT and MEK pathways by combination therapy.

References

Synergistic Potential of Gemcitabine Elaidate with PI3K/AKT Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synergistic effects of gemcitabine elaidate (L-GEM) with various Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) pathway inhibitors in preclinical cancer models. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the underlying molecular pathways and experimental workflows.

The combination of gemcitabine, a cornerstone of chemotherapy for various solid tumors including pancreatic cancer, with targeted therapies is a promising strategy to overcome drug resistance and enhance therapeutic efficacy. This compound, a lipophilic prodrug of gemcitabine, offers improved pharmacokinetic properties. The PI3K/AKT signaling pathway is frequently hyperactivated in cancer, contributing to cell proliferation, survival, and drug resistance, making it a prime target for combination therapies.

In Vitro Synergistic Activity: A Quantitative Comparison

The synergistic potential of combining this compound with PI3K/AKT inhibitors has been evaluated in various cancer cell lines, with a significant focus on pancreatic ductal adenocarcinoma (PDAC). The following tables summarize the half-maximal inhibitory concentrations (IC50) and Combination Index (CI) values from key studies. A CI value of less than 1 indicates a synergistic interaction between the two agents.

Table 1: In Vitro Efficacy of this compound in Combination with PI3K/AKT Pathway Inhibitors in Pancreatic Cancer Cells

Cell LineDrug 1Drug 2IC50 (Drug 1)IC50 (Drug 2)IC50 (Combination)Combination Index (CI)Reference
MIA PaCa-2Gemcitabine-10 ± 1 µM (48h)---[1]
MIA PaCa-2This compound (L-GEM)-1.0 ± 0.2 µM (48h)---[1]
MIA PaCa-2Gemcitabine-1 µM (72h)---[1]
MIA PaCa-2This compound (L-GEM)-340 nM (72h)---[1]
MIA PaCa-2This compound (L-GEM)ONC201--200 nM (72h)< 1[1]

Table 2: Synergistic Effects of Gemcitabine with Other PI3K/AKT Pathway Inhibitors in Pancreatic Cancer Cells

Cell LineDrug 1Drug 2Synergy ObservedMechanism of SynergyReference
AsPC-1, PANC-1GemcitabineHS-104YesInhibition of PI3K/Akt and RAF/Mek pathways, induction of apoptosis.[2]
Pancreatic Cancer CellsGemcitabineLY294002YesEnhanced chemosensitivity, potential involvement of Plk1.[3]

Note: Direct comparative studies of this compound with a wide range of PI3K inhibitor classes (pan-PI3K, isoform-specific, dual PI3K/mTOR) are limited. The available data predominantly focuses on specific inhibitors.

Unraveling the Mechanism: Signaling Pathway Interactions

The synergistic effect of this compound and PI3K/AKT inhibitors stems from the convergent inhibition of critical cancer cell survival pathways. Gemcitabine induces DNA damage and cell cycle arrest, while PI3K/AKT inhibitors block the downstream signaling that promotes cell proliferation and survival, often upregulated as a resistance mechanism to chemotherapy.

ONC201, a dual inhibitor of the PI3K/AKT and MEK/ERK pathways, provides a powerful example of this synergy. By simultaneously blocking these two key signaling cascades, ONC201 prevents the compensatory activation of one pathway when the other is inhibited, leading to a more profound anti-tumor effect when combined with this compound.[1]

Gemcitabine_PI3K_Synergy cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival PI3K_Inhibitor PI3K/AKT Inhibitor (e.g., ONC201, HS-104) PI3K_Inhibitor->PI3K MEK_Inhibitor MEK Inhibitor (e.g., ONC201) MEK_Inhibitor->MEK DNA_Damage DNA Damage & Cell Cycle Arrest DNA_Damage->Proliferation_Survival Gemcitabine Gemcitabine Elaidate Gemcitabine->DNA_Damage

Fig. 1: Simplified signaling pathway of synergistic action.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. The following sections provide outlines for key experiments used to assess the synergistic effects of this compound and PI3K/AKT inhibitors.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the drugs, both individually and in combination.

MTT_Assay_Workflow Seed_Cells 1. Seed cancer cells in a 96-well plate and allow to adhere. Treat_Cells 2. Treat cells with varying concentrations of This compound, PI3K/AKT inhibitor, and their combination. Seed_Cells->Treat_Cells Incubate 3. Incubate for a specified period (e.g., 48 or 72 hours). Treat_Cells->Incubate Add_MTT 4. Add MTT solution to each well and incubate to allow formazan crystal formation. Incubate->Add_MTT Solubilize 5. Add solubilization solution (e.g., DMSO) to dissolve crystals. Add_MTT->Solubilize Measure_Absorbance 6. Measure absorbance at 570 nm using a microplate reader. Solubilize->Measure_Absorbance Analyze_Data 7. Calculate cell viability, IC50 values, and Combination Index (CI) using software like CompuSyn. Measure_Absorbance->Analyze_Data

Fig. 2: Workflow for a typical MTT cell viability assay.

Protocol Details:

  • Cell Seeding: Plate pancreatic cancer cells (e.g., MIA PaCa-2) in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.

  • Drug Treatment: Prepare serial dilutions of this compound and the PI3K/AKT inhibitor. Treat the cells with single agents or their combination at various concentrations.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the IC50 values and calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn.

Western Blot Analysis

This technique is used to assess the levels of key proteins in the PI3K/AKT and MEK/ERK signaling pathways to confirm the mechanism of action of the inhibitors.

Protocol Details:

  • Cell Lysis: Treat cells with the drugs for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-AKT (Ser473), AKT, p-ERK, ERK, and a loading control like β-actin or GAPDH. Recommended antibody dilutions are typically 1:1000.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

Animal models are essential for evaluating the in vivo efficacy of the combination therapy.

Xenograft_Model_Workflow Cell_Implantation 1. Subcutaneously implant pancreatic cancer cells (e.g., MIA PaCa-2) into immunocompromised mice. Tumor_Growth 2. Allow tumors to grow to a _palpable_ size (e.g., 100-200 mm³). Cell_Implantation->Tumor_Growth Randomization 3. Randomize mice into treatment groups: - Vehicle Control - this compound alone - PI3K/AKT Inhibitor alone - Combination Tumor_Growth->Randomization Treatment 4. Administer treatments according to a pre-defined schedule and dosage. Randomization->Treatment Monitoring 5. Monitor tumor volume and body weight regularly (e.g., twice weekly). Treatment->Monitoring Endpoint 6. At the end of the study, euthanize mice and excise tumors for further analysis (e.g., Western blot, IHC). Monitoring->Endpoint

Fig. 3: General workflow for an in vivo xenograft study.

Protocol Details:

  • Animal Model: Use 6-8 week old female athymic nude mice.

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 MIA PaCa-2 cells into the flank of each mouse.

  • Treatment Initiation: When tumors reach a volume of approximately 100 mm³, randomize the mice into treatment groups.

  • Dosing and Schedule:

    • This compound (L-GEM): Administer intraperitoneally (i.p.) at a dose of 15 mg/kg, twice a week.

    • ONC201: Administer orally (p.o.) at a dose of 100 mg/kg, twice a week.

    • Combination: Administer both drugs as described above.

  • Monitoring and Endpoint: Measure tumor volume with calipers twice weekly. Monitor animal body weight as a measure of toxicity. The study endpoint is typically reached when tumors in the control group reach a predetermined size.

Conclusion and Future Directions

The combination of this compound with PI3K/AKT pathway inhibitors, particularly dual PI3K/MEK inhibitors like ONC201, demonstrates significant synergistic anti-tumor activity in preclinical models of pancreatic cancer. This synergy is attributed to the simultaneous blockade of key survival and proliferation pathways.

For future research, it is imperative to conduct head-to-head comparative studies of this compound with different classes of PI3K/AKT inhibitors to identify the most potent combinations. Further elucidation of the molecular mechanisms of synergy and the identification of predictive biomarkers will be crucial for the clinical translation of these promising therapeutic strategies. The detailed protocols provided in this guide should serve as a valuable resource for researchers aiming to build upon these findings.

References

A Comparative Guide to Nanoformulations of Gemcitabine Elaidate for Enhanced Tumor Targeting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Gemcitabine, a cornerstone of chemotherapy for various solid tumors, faces limitations in its clinical application due to its short plasma half-life and the development of drug resistance. To overcome these challenges, the lipophilic prodrug gemcitabine elaidate has been developed, offering improved cellular uptake and allowing for encapsulation within lipid-based nanoformulations. This guide provides a comprehensive comparison of different nanoformulation strategies for this compound, focusing on their physicochemical characteristics, in vitro performance, and potential for enhanced tumor targeting.

Performance Comparison of this compound Nanoformulations

While direct comparative studies of various this compound nanoformulations are limited, this section synthesizes available data on a prominent liposomal formulation of this compound and draws relevant comparisons from studies on the parent drug, gemcitabine, to provide a broader perspective on the potential of different nanocarriers.

Physicochemical Properties

The physicochemical properties of nanoparticles are critical determinants of their in vivo fate and therapeutic efficacy. Key parameters include particle size, polydispersity index (PDI), surface charge (zeta potential), and encapsulation efficiency.

Nanoformulation TypeDrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Liposomes (PGPLs) This compound80 ± 2.310.15 ± 0.05+31.6 ± 3.5493.25[1]
PEGylated Liposomes Gemcitabine HCl~200Not ReportedNot Reported26.1 ± 0.18[2]
PEGylated PLGA Nanoparticles Gemcitabine HCl~200Not ReportedNot Reported18.8 ± 1.52[2]
Solid Lipid Nanoparticles (SLNs) Gemcitabine HCl126.1Not Reported-28.674.83[3]
Lipid Polymer Hybrid Nanoparticles (LPHNs) Gemcitabine HCl237Not ReportedNot Reported45.2[4]

Note: Data for PEGylated Liposomes, PEGylated PLGA Nanoparticles, SLNs, and LPHNs are for the parent drug gemcitabine hydrochloride and are included for comparative context.

In Vitro Drug Release

The drug release profile from a nanoformulation is a crucial factor influencing its therapeutic window and toxicity. A sustained release profile is often desirable to maintain therapeutic drug concentrations in the tumor over an extended period.

Nanoformulation TypeDrugRelease ProfileConditionsReference
PEGylated Liposomes Gemcitabine HClBiphasic: Fast initial release in the first 2h, followed by slower continuous release.Not Specified[2]
PEGylated PLGA Nanoparticles Gemcitabine HClBiphasic: Fast initial release in the first 2h, followed by slower continuous release.Not Specified[2]
Solid Lipid Nanoparticles (SLNs) Gemcitabine HClSustained release: ~63% release in 24h.Not Specified[3]
Lipid Polymer Hybrid Nanoparticles (LPHNs) Gemcitabine HCl62.3% cumulative release at 24h.Not Specified[4]

Note: Data for all formulations in this table are for the parent drug gemcitabine hydrochloride and are included for comparative context.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison of this compound nanoformulations.

Preparation of Palmitoyl Carnitine-Anchored Nanoliposomes (PGPLs) of this compound

This protocol is based on the thin-film hydration method.

Liposome_Preparation_Workflow cluster_Organic_Phase Organic Phase Preparation cluster_Film_Formation Thin Film Formation cluster_Hydration Hydration cluster_Sizing Sizing cluster_Purification Purification Lipids Dissolve Lipids & This compound in Chloroform/Methanol Rotary_Evaporation Rotary Evaporation to form a thin lipid film Lipids->Rotary_Evaporation Hydration Hydrate film with Aqueous Buffer Rotary_Evaporation->Hydration Sonication Bath Sonication to form liposomes Hydration->Sonication Extrusion Extrusion through polycarbonate membranes Sonication->Extrusion Purification Removal of unencapsulated drug (e.g., dialysis or size exclusion chromatography) Extrusion->Purification DLS_Workflow Sample_Prep Dilute nanoparticle suspension in appropriate buffer DLS_Instrument Place sample in DLS instrument Sample_Prep->DLS_Instrument Measurement Measure light scattering fluctuations DLS_Instrument->Measurement Zeta_Measurement Apply electric field and measure particle mobility for Zeta Potential DLS_Instrument->Zeta_Measurement Analysis Correlate fluctuations to particle size and PDI Measurement->Analysis MTT_Assay_Workflow Cell_Seeding Seed cancer cells in a 96-well plate Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Treatment Treat cells with different concentrations of nanoformulations Incubation1->Treatment Incubation2 Incubate for 48-72h Treatment->Incubation2 MTT_Addition Add MTT reagent to each well Incubation2->MTT_Addition Incubation3 Incubate for 2-4h MTT_Addition->Incubation3 Formazan_Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Formazan_Solubilization Absorbance_Reading Read absorbance at ~570 nm Formazan_Solubilization->Absorbance_Reading Incubations EPR_Effect cluster_Bloodstream Bloodstream cluster_Normal_Tissue Normal Tissue cluster_Tumor_Tissue Tumor Tissue Nanoparticles This compound Nanoformulation Normal_Vessel Normal Vasculature (Tight Junctions) Nanoparticles->Normal_Vessel Limited Extravasation Tumor_Vessel Leaky Vasculature (Large Fenestrations) Nanoparticles->Tumor_Vessel Enhanced Permeability Normal_Cells Healthy Cells Tumor_Cells Tumor Cells Tumor_Vessel->Tumor_Cells Retention

References

Safety Operating Guide

Proper Disposal of Gemcitabine Elaidate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for the proper disposal of Gemcitabine Elaidate, a potent cytotoxic agent. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental protection. All personnel handling this compound must be trained in the procedures outlined below and be familiar with their institution's specific hazardous waste management protocols.

This compound, a lipophilic prodrug of Gemcitabine, is classified as a hazardous cytotoxic compound.[1] Improper disposal poses a significant risk to human health and the environment. Therefore, all materials contaminated with this compound must be treated as cytotoxic waste and disposed of in accordance with local, state, and national regulations.[2][3]

Personal Protective Equipment (PPE)

The minimum required PPE when handling this compound waste includes:

PPE ComponentSpecification
Gloves Double gloving with chemotherapy-rated nitrile or latex gloves.
Gown Disposable, impermeable, long-sleeved gown.
Eye Protection Safety glasses with side shields or goggles.
Respiratory N100 respirator if handling powders or creating aerosols.[4]

This data is compiled from general guidelines for handling cytotoxic drugs.[4][5]

Step-by-Step Disposal Procedure

1. Waste Segregation:

  • Immediately segregate all materials that have come into contact with this compound from other laboratory waste streams.[2] This includes, but is not limited to:

    • Empty or partially used vials.

    • Contaminated syringes and needles (sharps).

    • Contaminated labware (e.g., pipette tips, tubes, flasks).

    • Contaminated PPE (gloves, gowns, etc.).

    • Spill cleanup materials.

2. Waste Containment:

  • Sharps: Dispose of all contaminated sharps (needles, scalpels, etc.) directly into a designated, puncture-proof, and leak-proof sharps container clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste".[5]

  • Solid Waste: Place non-sharp solid waste (e.g., vials, contaminated gloves, gowns, bench paper) in a thick, leak-proof plastic bag or container. This container must be clearly labeled with the cytotoxic symbol and appropriate hazard warnings.[5][6]

  • Liquid Waste: Aqueous waste containing this compound should be collected in a dedicated, sealed, and shatterproof container. This container must be clearly labeled as "Cytotoxic Liquid Waste" and include the chemical name.

3. Decontamination of Work Surfaces:

  • Decontaminate all surfaces and equipment that may have come into contact with this compound.

  • While no single agent is known to deactivate all cytotoxic drugs, studies on Gemcitabine (the parent compound) suggest that it is more susceptible to degradation under basic (alkaline) conditions.[3]

  • A recommended practice is a two-step cleaning process:

    • Clean the surface with a detergent solution to physically remove the compound.

    • Follow with a deactivating agent. Given the information on Gemcitabine, a dilute alkaline solution could be considered. However, the efficacy for this compound is not established.

  • All cleaning materials (wipes, absorbents) must be disposed of as cytotoxic waste.

4. Final Disposal:

  • The primary and recommended method for the final disposal of this compound waste is incineration at a licensed hazardous waste facility.[2]

  • Chemical neutralization can be an alternative if incineration is not available, but a validated protocol for this compound does not currently exist in the provided search results.[2] Any chemical treatment must be performed by trained personnel in accordance with all safety regulations.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of cytotoxic waste containers. Do not dispose of this waste in regular trash or down the drain.

Experimental Protocol for Surface Decontamination (General Procedure)

The following is a general experimental protocol for evaluating the efficacy of a cleaning and decontamination procedure for a cytotoxic compound on a laboratory surface. This protocol should be adapted and validated for this compound before implementation.

Objective: To determine the effectiveness of a cleaning and decontamination procedure in removing this compound from a stainless steel surface.

Materials:

  • This compound standard solution.

  • Stainless steel test surfaces (coupons).

  • Proposed cleaning agent (e.g., laboratory-grade detergent).

  • Proposed deactivating agent (e.g., dilute sodium hydroxide solution - use with extreme caution and appropriate PPE ).

  • Sterile swabs.

  • High-performance liquid chromatography (HPLC) system with a suitable detector.

  • Appropriate mobile phase and column for this compound analysis.

  • Personal Protective Equipment (PPE) as specified above.

Methodology:

  • Positive Control: Apply a known amount of this compound standard solution to a stainless steel coupon and allow it to dry. Swab the entire surface and analyze the swab by HPLC to determine the recovery rate.

  • Cleaning Procedure:

    • Apply the same known amount of this compound to several test coupons and let them dry.

    • Wipe the surface with a sterile wipe soaked in the cleaning agent.

    • Follow with a wipe soaked in the deactivating agent.

    • Finally, wipe the surface with a sterile wipe soaked in sterile water.

  • Sample Collection: Swab the decontaminated surfaces.

  • Analysis: Analyze the swabs by HPLC to quantify the amount of residual this compound.

  • Evaluation: Compare the amount of residual contamination on the cleaned coupons to the positive control to determine the percentage of removal and degradation.

Disposal Workflow

GemcitabineElaidataDisposal cluster_0 Waste Generation & Segregation cluster_1 Containment cluster_2 Final Disposal start This compound Waste Generated is_sharp Is the waste sharp? start->is_sharp sharps_container Place in Cytotoxic Sharps Container is_sharp->sharps_container Yes waste_bag Place in Labeled Cytotoxic Waste Bag/Container is_sharp->waste_bag No ehs_pickup Arrange for EHS Pickup sharps_container->ehs_pickup waste_bag->ehs_pickup incineration High-Temperature Incineration ehs_pickup->incineration

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Gemcitabine Elaidate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent compounds like Gemcitabine Elaidate is paramount. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.

This compound is a lipophilic prodrug of the cytotoxic agent Gemcitabine.[1] Due to its cytotoxic nature, it is crucial to handle this compound with appropriate precautions to prevent exposure. The following procedures are based on established guidelines for handling cytotoxic drugs and should be strictly adhered to.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure to this compound. All personnel handling the compound should be trained in the correct use of PPE.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-tested nitrile gloves is required. The outer glove should be worn over the gown cuff.Provides a primary barrier against skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.[2]
Gown Disposable, lint-free, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).Protects skin and personal clothing from contamination.[2]
Eye Protection Safety glasses with side shields or a full-face shield.Prevents eye contact from splashes or aerosols.[3]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when there is a risk of aerosol generation.Protects against inhalation of the compound.[2]

Note: All PPE should be considered contaminated after use and disposed of as hazardous waste.[4]

Experimental Protocol: Safe Handling of this compound

Adherence to a strict protocol is critical when working with this compound. The following steps outline the safe handling procedure from receipt to disposal.

  • Receiving and Unpacking:

    • Inspect the package for any signs of damage or leakage upon arrival.

    • Wear a single pair of nitrile gloves during unpacking.

    • If the primary container is intact, transport it to the designated storage area.

    • If any damage is observed, treat it as a spill and follow the spill management protocol.

  • Preparation and Handling:

    • All manipulations of this compound should be performed in a designated area, such as a chemical fume hood or a Class II, Type B2 biological safety cabinet, to minimize inhalation exposure.[5]

    • Don the full required PPE before handling the compound.

    • Use disposable, plastic-backed absorbent pads on the work surface to contain any potential spills.

    • When weighing the compound, do so carefully to avoid generating dust.

    • For reconstitution, use a closed-system drug-transfer device (CSTD) if available to prevent aerosol generation.

  • Administration (In Vitro/In Vivo):

    • When adding the compound to cell cultures or preparing for animal administration, do so in a biological safety cabinet.

    • Handle all treated animals and their waste as potentially contaminated for at least 48 hours after the last administration.[5]

Disposal Plan: Managing Contaminated Waste

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Sharps: All needles and syringes used for handling this compound must be disposed of in a designated, puncture-resistant sharps container labeled "Cytotoxic Waste".[4]

  • Solid Waste: All disposable PPE (gloves, gowns, etc.), absorbent pads, and other contaminated materials should be placed in a clearly labeled, leak-proof "Cytotoxic Waste" container.[4]

  • Liquid Waste: Unused solutions or waste containing this compound should be collected in a designated, labeled hazardous waste container. Do not dispose of this waste down the drain.[6]

  • Waste Pickup: Follow your institution's guidelines for the pickup and disposal of hazardous chemical waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full required PPE, including double gloves, a gown, eye protection, and a respirator.

  • Contain the Spill: Use a spill kit containing absorbent materials to gently cover and absorb the spill. Avoid creating aerosols.

  • Clean the Area: Once the spill is absorbed, decontaminate the area with an appropriate cleaning solution (e.g., soap and water), followed by a disinfectant.

  • Dispose of Waste: All materials used for spill cleanup must be disposed of as cytotoxic waste.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Diagram: Workflow for Safe Handling and Disposal of this compound

A Receiving and Unpacking (Single Gloves) B Preparation and Handling (Full PPE in Fume Hood/BSC) A->B Safe Transport C Administration (In Vitro / In Vivo) B->C Prepared Compound D Spill Management B->D Spill Occurs C->D Spill Occurs E Solid Waste Disposal (PPE, Contaminated Materials) C->E F Liquid Waste Disposal (Unused Solutions) C->F G Sharps Disposal (Needles, Syringes) C->G D->E Cleanup Materials H Hazardous Waste Pickup (Follow Institutional Protocol) E->H F->H G->H

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.